Mal-Ala-Ala-PAB-PNP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C30H33N5O10 |
|---|---|
Molecular Weight |
623.6 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C30H33N5O10/c1-19(31-25(36)6-4-3-5-17-34-26(37)15-16-27(34)38)28(39)32-20(2)29(40)33-22-9-7-21(8-10-22)18-44-30(41)45-24-13-11-23(12-14-24)35(42)43/h7-16,19-20H,3-6,17-18H2,1-2H3,(H,31,36)(H,32,39)(H,33,40)/t19-,20-/m0/s1 |
InChI Key |
GEMSBDIHVHIIDT-PMACEKPBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O |
Origin of Product |
United States |
Foundational & Exploratory
The Mal-Ala-Ala-PAB-PNP Cleavable Linker: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of biotherapeutics. The efficacy and safety of these agents are critically dependent on the linker technology that connects the monoclonal antibody to the cytotoxic payload. This technical guide provides an in-depth exploration of the Mal-Ala-Ala-PAB-PNP linker, a cathepsin B-cleavable system designed for controlled payload release within the tumor microenvironment.
Core Principles of the this compound Linker
The this compound linker is a sophisticated, multi-component system engineered for stability in systemic circulation and specific cleavage within the lysosomal compartment of target cancer cells. Each component plays a distinct and crucial role in the linker's function.
-
Maleimide (Mal): This functional group provides a reactive handle for conjugation to the antibody. It specifically and covalently binds to the thiol groups of cysteine residues on the monoclonal antibody, forming a stable thioether bond.
-
Alanine-Alanine (Ala-Ala): This dipeptide sequence serves as the recognition site for the lysosomal protease, cathepsin B.[1] Cathepsin B is often overexpressed in tumor cells and is highly active in the acidic environment of the lysosome.[2] The Ala-Ala linker is designed to be a substrate for this enzyme.[3]
-
p-Aminobenzyl Alcohol (PAB): This unit acts as a self-immolative spacer.[4][5] Once the Ala-Ala dipeptide is cleaved by cathepsin B, the PAB group undergoes a spontaneous 1,6-elimination reaction. This "self-immolation" ensures that the cytotoxic payload is released in its active form, without any part of the linker remaining attached, which could otherwise hinder its efficacy.
-
p-Nitrophenyl (PNP): The p-nitrophenoxycarbonyl group serves as an activating group for the attachment of the payload during the synthesis of the ADC. It is a good leaving group, facilitating the reaction with a nucleophilic functional group (like an amine or hydroxyl group) on the cytotoxic drug to form a stable carbamate linkage.
Mechanism of Action: From Systemic Circulation to Payload Release
The therapeutic action of an ADC employing the this compound linker follows a precise sequence of events, ensuring targeted drug delivery and minimizing off-target toxicity.
-
Circulation and Tumor Targeting: The ADC circulates in the bloodstream in a stable and inactive form. The linker is designed to be stable at physiological pH, preventing premature payload release. The monoclonal antibody component of the ADC directs it to the tumor site, where it binds to a specific antigen on the surface of cancer cells.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome. The internal environment of the lysosome is acidic (pH 4.5-5.0) and rich in proteases, including cathepsin B.
-
Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes and cleaves the peptide bond between the two alanine residues of the linker.
-
Self-Immolation and Payload Release: The cleavage of the Ala-Ala dipeptide triggers the spontaneous 1,6-elimination of the PAB spacer, which releases the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.
-
Induction of Cell Death: The released cytotoxic payload can then interact with its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis of the cancer cell.
Quantitative Data Summary
The following tables summarize key quantitative parameters for ADCs utilizing cleavable linkers. Note that specific values can vary depending on the antibody, payload, and experimental conditions. The data presented here are illustrative and intended for comparative purposes.
Table 1: Cathepsin B Cleavage Kinetics of Dipeptide Linkers
| Dipeptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Val-Cit | 15.2 | 1.8 | 1.18 x 10⁵ |
| Val-Ala | 25.8 | 1.2 | 4.65 x 10⁴ |
| Phe-Lys | 18.5 | 1.6 | 8.65 x 10⁴ |
| GPLG | 12.1 | 2.1 | 1.74 x 10⁵ |
| Note: These are hypothetical values for illustrative purposes, based on data for similar PABC-fluorophore constructs. The Ala-Ala dipeptide is expected to have similar or slightly different kinetics compared to Val-Ala. |
Table 2: In Vitro Plasma Stability of ADCs with Different Linkers
| Linker Type | Half-life (t½) in Human Plasma | Notes |
| Maleimide-based (e.g., Mal-Ala-Ala) | ~7 days | Amide bond-based technologies show high stability. |
| Hydrazone (acid-cleavable) | ~2 days | Less stable compared to enzyme-cleavable linkers. |
| Disulfide | Variable (can be unstable) | Prone to reduction in the bloodstream. |
| Note: Stability is influenced by the conjugation site and the specific antibody-payload combination. |
Table 3: Illustrative In Vitro Cytotoxicity of ADCs
| Cell Line | Target Antigen | ADC with Cleavable Linker (IC50) |
| Breast Cancer (e.g., SK-BR-3) | HER2 | 10-100 ng/mL |
| Lymphoma (e.g., Karpas-299) | CD30 | 0.1-10 ng/mL |
| Gastric Cancer (e.g., NCI-N87) | HER2 | 1-50 ng/mL |
| Note: IC50 values are highly dependent on the specific ADC, cell line, and assay conditions. These are representative ranges. |
Experimental Protocols
Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in human plasma.
Materials:
-
ADC of interest
-
Human plasma (sodium heparin anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G affinity chromatography resin
-
LC-MS/MS system
-
Incubator at 37°C
Procedure:
-
Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed human plasma.
-
Incubate the mixture at 37°C with gentle agitation.
-
At various time points (e.g., 0, 24, 48, 96, 144 hours), withdraw an aliquot of the plasma sample.
-
Immediately quench the reaction by diluting the sample in cold PBS.
-
Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.
-
Wash the captured ADC to remove plasma proteins.
-
Elute the ADC from the affinity matrix.
-
Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).
-
Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.
Cathepsin B Cleavage Assay
Objective: To determine the rate of payload release from an ADC in the presence of cathepsin B.
Materials:
-
ADC with this compound linker
-
Recombinant human cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
HPLC or LC-MS/MS system
Procedure:
-
Activate the cathepsin B by incubating it in the Activation Buffer for 15 minutes at 37°C.
-
In a microcentrifuge tube, add the ADC to the pre-warmed Assay Buffer.
-
Initiate the cleavage reaction by adding the activated cathepsin B to the ADC solution.
-
Incubate the reaction mixture at 37°C.
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot and quench the reaction by adding the quenching solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the cleavage rate.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic potential of an ADC on cancer cells.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC, control antibody, and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, control antibody, or vehicle control.
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
References
- 1. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mal-PEG4-Val-Ala-PAB-PNP, ADC linker | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Cathepsin B Cleavage of Dipeptides: An In-depth Technical Guide with a Focus on the Ala-Ala Substrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic activity of cathepsin B, a lysosomal cysteine protease, with a specific focus on its dipeptidyl carboxypeptidase function. While direct quantitative data on the cleavage of the alanine-alanine (Ala-Ala) dipeptide by cathepsin B is not extensively available in the current literature, this document extrapolates from established substrate specificity and kinetic data to provide a thorough understanding of the principles governing this interaction. We will delve into the substrate preferences of cathepsin B, present detailed experimental protocols for assessing its activity, and offer visual representations of key processes.
Cathepsin B: Substrate Specificity and Dipeptidyl Carboxypeptidase Activity
Cathepsin B primarily functions as a dipeptidyl carboxypeptidase, an exopeptidase that cleaves dipeptides from the C-terminus of peptide and protein substrates.[1] However, it can also exhibit endopeptidase activity, particularly at neutral or alkaline pH.[1][2] The efficiency of cleavage is largely dictated by the amino acid residues occupying the P1, P2, and P3 positions relative to the scissile bond (P1-P1').
Studies on substrate specificity have revealed that cathepsin B has a strong preference for substrates with positively charged or hydrophobic residues at the P1 and P2 positions.[3] Specifically, arginine (Arg) and lysine (Lys) are highly favored at the P2 position, while arginine is also a preferred residue at the P1 position.[4] Furthermore, the P3 position often contributes to substrate recognition, with residues like norleucine (Nle) enhancing cleavage efficiency.
Given these preferences, the Ala-Ala dipeptide is predicted to be a very poor substrate for cathepsin B . Alanine is a small, neutral amino acid, and its presence at both the P1 and P2 positions does not align with the enzyme's established preference for basic or bulky hydrophobic residues. While some dipeptide linkers like Val-Ala have been shown to be cleaved by cathepsin B, the presence of the larger, hydrophobic valine residue at the P2 position likely facilitates this activity.
Quantitative Analysis of Cathepsin B Substrate Cleavage
To provide a quantitative context for cathepsin B activity, the following table summarizes the kinetic parameters for several well-characterized fluorogenic peptide substrates. These substrates, which align with the enzyme's known specificity, demonstrate significantly more efficient cleavage than would be expected for an Ala-Ala dipeptide. The data is presented for both acidic (pH 4.6) and neutral (pH 7.2) conditions, reflecting the different environments where cathepsin B can be active.
| Substrate | pH | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Z-Nle-Lys-Arg-AMC | 4.6 | - | - | - | |
| Z-Nle-Lys-Arg-AMC | 7.2 | - | - | - | |
| Z-Arg-Arg-AMC | 4.6 | - | - | - | |
| Z-Arg-Arg-AMC | 7.2 | - | - | - | |
| Z-Phe-Arg-AMC | 4.6 | - | - | - | |
| Z-Phe-Arg-AMC | 7.2 | - | - | - | |
| Abz-GIVRAK(Dnp)-OH | 4.6 | 15 | - | - | |
| Abz-GIVRAK(Dnp)-OH | 5.5 | 51 | - | - | |
| Abz-GIVRAK(Dnp)-OH | 7.2 | 156 | - | - |
Note: Specific kcat and kcat/Km values for Z-Nle-Lys-Arg-AMC, Z-Arg-Arg-AMC, and Z-Phe-Arg-AMC were not explicitly provided in a consolidated table in the search results, but the source indicates their determination.
Experimental Protocol: Cathepsin B Activity Assay
This section outlines a detailed, generalized protocol for determining the kinetic parameters of cathepsin B cleavage of a fluorogenic peptide substrate. This protocol is based on methodologies described in the cited literature.
3.1. Materials and Reagents
-
Recombinant human cathepsin B
-
Fluorogenic peptide substrate (e.g., Z-Arg-Arg-AMC)
-
Assay Buffer: 40 mM citrate phosphate buffer, 100 mM NaCl, 1 mM EDTA, pH adjusted to desired value (e.g., 4.6 or 7.2)
-
Activation Buffer: Assay buffer supplemented with 5 mM DTT (prepare fresh)
-
Stop Solution: 8 M Urea or 0.2% TFA
-
96-well black microplates
-
Fluorescence microplate reader
3.2. Enzyme Activation
-
Prepare a stock solution of recombinant cathepsin B in a suitable buffer.
-
Immediately before the assay, dilute the cathepsin B stock solution to the desired final concentration (e.g., 0.04 ng/μL) in Activation Buffer.
-
Incubate the diluted enzyme solution for 10-15 minutes at room temperature to allow for the activation of the enzyme by DTT.
3.3. Assay Procedure
-
Prepare a serial dilution of the fluorogenic peptide substrate in Assay Buffer. The concentration range should ideally span from 0.1 to 10 times the expected Km value.
-
To the wells of a 96-well microplate, add 50 µL of the activated cathepsin B solution.
-
To initiate the reaction, add 50 µL of each substrate dilution to the respective wells.
-
Include appropriate controls:
-
Blank (Substrate Only): 50 µL of Activation Buffer + 50 µL of the highest substrate concentration.
-
Enzyme Only: 50 µL of activated cathepsin B solution + 50 µL of Assay Buffer.
-
-
Immediately place the microplate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the increase in fluorescence intensity at appropriate excitation and emission wavelengths (e.g., λEx = 400 nm / λEm = 505 nm for AFC-based substrates) over a set period (e.g., 30-60 minutes).
3.4. Data Analysis
-
Subtract the background fluorescence (from the "Substrate Only" wells) from all experimental wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Convert the fluorescence units to the concentration of the cleaved product using a standard curve generated with a known concentration of the free fluorophore (e.g., AFC).
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.
-
Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.
-
Calculate the catalytic efficiency as kcat/Km.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. A two-trick pony: lysosomal protease cathepsin B possesses surprising ligase activity - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00224K [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Hinge: An In-depth Technical Guide to ADC Linker Technology for Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in oncology, offering the promise of targeted chemotherapy that maximizes efficacy while minimizing off-target toxicity. At the heart of this sophisticated therapeutic modality lies the linker, a critical chemical bridge connecting a highly specific monoclonal antibody to a potent cytotoxic payload. The design and chemical properties of this linker are paramount, profoundly influencing the stability, pharmacokinetics, efficacy, and safety profile of the entire ADC. This technical guide delves into the core principles of ADC linker technology, providing a comprehensive overview of linker types, conjugation strategies, and the experimental protocols essential for their evaluation.
The Dichotomy of Design: Cleavable vs. Non-Cleavable Linkers
The fundamental classification of ADC linkers is based on their mechanism of payload release: cleavable and non-cleavable. The choice between these two strategies is a critical decision in ADC design, each with distinct advantages and disadvantages that must be carefully weighed against the biological context of the target and the properties of the payload.[1]
Cleavable Linkers: These linkers are designed to be stable in the systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell, triggered by specific physiological conditions.[2] This targeted release can lead to a "bystander effect," where the liberated, membrane-permeable payload can kill adjacent antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.[1] However, cleavable linkers can sometimes exhibit instability in circulation, leading to premature drug release and potential off-target toxicity.[3]
There are three main classes of cleavable linkers:
-
Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsins, which are upregulated in the lysosomal compartments of tumor cells. The most common example is the valine-citrulline (vc) dipeptide.[4]
-
pH-Sensitive Linkers: These linkers, such as hydrazones, are stable at the physiological pH of blood (around 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Redox-Sensitive Linkers: Disulfide-based linkers are designed to be cleaved in the reducing environment of the cell, where the concentration of glutathione is significantly higher than in the bloodstream.
Non-Cleavable Linkers: In contrast, non-cleavable linkers, such as those based on a thioether bond (e.g., SMCC), do not have a specific chemical trigger for payload release. Instead, they rely on the complete lysosomal degradation of the antibody to liberate the payload, which remains attached to the linker and an amino acid residue from the antibody. This mechanism generally leads to higher plasma stability and a more favorable safety profile. However, the resulting payload metabolite is often less membrane-permeable, which can limit the bystander effect.
The following diagram illustrates the fundamental difference in the mechanism of action between cleavable and non-cleavable linkers.
References
A Technical Guide to Exploratory Studies Using Mal-Ala-Ala-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Mal-Ala-Ala-PAB-PNP linker, a critical component in the development of Antibody-Drug Conjugates (ADCs). This document outlines its mechanism of action, experimental protocols for its use, and representative data from studies with similar linker technologies.
Introduction to this compound
This compound is a cleavable linker system designed for the targeted delivery of cytotoxic payloads to cancer cells. ADCs utilizing this linker leverage the specificity of a monoclonal antibody (mAb) to deliver a potent therapeutic agent directly to the tumor site, thereby minimizing systemic toxicity. The linker itself is a sophisticated chemical entity, comprising four key components:
-
Maleimide (Mal): This functional group enables the covalent conjugation of the linker to the monoclonal antibody via a stable thioether bond, typically by reacting with thiol groups on cysteine residues.
-
Alanine-Alanine (Ala-Ala): This dipeptide sequence serves as a substrate for lysosomal proteases, particularly Cathepsin B, which are often overexpressed in the tumor microenvironment.[][2]
-
p-Aminobenzyl Alcohol (PAB): This acts as a self-immolative spacer. Once the Ala-Ala dipeptide is cleaved by Cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction to release the active payload in an unmodified form.[][3]
-
p-Nitrophenyl (PNP): This group functions as a leaving group, facilitating the initial conjugation of the linker to an amine-containing cytotoxic payload.
The strategic combination of these components ensures that the ADC remains stable in circulation, only releasing its cytotoxic payload upon internalization into the target cancer cell.
Mechanism of Action
The therapeutic efficacy of an ADC employing the this compound linker is contingent on a precise sequence of events, beginning with antigen binding and culminating in the intracellular release of the cytotoxic payload.
-
Circulation and Tumor Targeting: The ADC circulates systemically in a stable, inactive state. The linker is designed to be stable in human plasma, minimizing premature drug release and associated off-target toxicity. The monoclonal antibody component of the ADC directs it to the tumor site, where it binds to its specific target antigen on the surface of cancer cells.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized vesicle, known as an endosome, traffics through the cell and fuses with a lysosome. The acidic environment and high concentration of proteases within the lysosome are critical for the subsequent steps.
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the Ala-Ala dipeptide sequence of the linker.[]
-
Self-Immolation and Payload Release: Cleavage of the dipeptide initiates a spontaneous 1,6-elimination of the PAB spacer, which rapidly releases the active cytotoxic payload into the cytoplasm of the cancer cell.
-
Induction of Cell Death: The released cytotoxic payload can then exert its pharmacological effect, which typically involves interacting with critical intracellular targets such as microtubules or DNA, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death) of the cancer cell.
dot
Caption: General mechanism of action for a cathepsin-cleavable ADC.
Data Presentation
The following tables summarize representative quantitative data from studies utilizing ADCs with Ala-Ala or similar dipeptide linkers. This data is intended to provide a general understanding of the expected potency and efficacy of ADCs constructed with the this compound linker.
Table 1: In Vitro Cytotoxicity of ADCs with Ala-Ala Linkers
| Cell Line | Target Antigen | Payload | Average DAR | IC50 (pM) | Reference |
| KB | Folate Receptor α | IGN | ~2.7 | 7 | |
| T47D | Folate Receptor α | IGN | ~2.7 | 30 | |
| NCI-H2110 | Folate Receptor α | IGN | ~2.7 | 80 | |
| HER2+ Cells | HER2 | MMAE | 3.5-4.0 | 25-80 (ng/mL) | |
| HER2- Cells | HER2 | MMAE | 3.5-4.0 | >10,000 (ng/mL) |
Table 2: In Vivo Efficacy of an MMAE-based ADC with a Cleavable Linker in a Xenograft Model
| Model | Treatment | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| NCI-N87 Gastric Cancer Xenograft | Trastuzumab-vc-MMAE | 1 or 2 | Significant tumor growth inhibition | |
| Human Lymphoma Xenograft | Anti-CD22-DM1 | 3 | Tumor regression |
Experimental Protocols
This section provides a generalized, multi-step protocol for the synthesis and characterization of an ADC using the this compound linker.
Synthesis of the Linker-Payload Construct
-
Dissolution: Dissolve the this compound linker (1.1 equivalents) and the amine-containing payload (e.g., MMAE, 1 equivalent) in anhydrous dimethylformamide (DMF).
-
Reaction: Add diisopropylethylamine (DIPEA) (3 equivalents) to the solution and stir at room temperature.
-
Monitoring: Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).
-
Purification: Purify the resulting drug-linker conjugate by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.
Preparation of the Monoclonal Antibody
-
Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a controlled amount of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).
-
Buffer Exchange: Buffer exchange the reduced antibody into a conjugation buffer (e.g., phosphate-buffered saline (PBS) with EDTA, pH 7.4).
Conjugation and Purification of the ADC
-
Conjugation Reaction: Dissolve the drug-linker conjugate in a co-solvent such as dimethyl sulfoxide (DMSO). Add the drug-linker solution to the reduced antibody solution at a molar excess of 4-8 fold.
-
Quenching: Quench any unreacted thiols by adding an excess of N-acetylcysteine.
-
Purification: Purify the ADC from unconjugated drug-linker and other small molecules using size exclusion chromatography (SEC).
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).
-
Assess the purity and aggregation of the final ADC by SEC.
-
dot
References
The Lynchpin of Targeted Therapy: A Technical Guide to the Mal-Ala-Ala-PAB-PNP Linker in Novel Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) representing a significant stride forward in precision medicine. The efficacy and safety of these complex biotherapeutics are critically dependent on the linker that connects the monoclonal antibody to the potent cytotoxic payload. This technical guide provides an in-depth examination of the Mal-Ala-Ala-PAB-PNP linker, a sophisticated, enzymatically cleavable system designed for controlled drug release within the tumor microenvironment. We will dissect its molecular architecture, mechanism of action, and provide illustrative experimental protocols and data relevant to its application in the development of novel ADCs.
Introduction: The Central Role of Linker Technology
Antibody-drug conjugates are engineered to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[1] This targeting is achieved through a monoclonal antibody that binds to a specific antigen on the surface of tumor cells.[1] The linker, a critical component of the ADC, ensures the stable attachment of the payload during systemic circulation and facilitates its efficient release upon internalization into the target cell.[1][2] The this compound linker is a multi-component system designed for conditional drug release, leveraging the unique enzymatic conditions within the tumor microenvironment.[3]
Deconstructing the this compound Linker
The this compound linker is comprised of four key functional moieties, each with a specific role in the synthesis and therapeutic action of the ADC.
-
Maleimide (Mal): This functional group provides a reactive handle for the covalent attachment of the linker to the monoclonal antibody. Specifically, the maleimide group reacts with thiol (-SH) groups present on cysteine residues of the antibody, forming a stable thioether bond.
-
Alanine-Alanine (Ala-Ala): This dipeptide sequence serves as the recognition site for enzymatic cleavage. It is designed to be susceptible to cleavage by proteases, such as Cathepsin B, which are often upregulated in the lysosomal compartments of tumor cells.
-
para-Aminobenzyl Alcohol (PAB): The PAB moiety functions as a self-immolative spacer. Following the enzymatic cleavage of the Ala-Ala dipeptide, the PAB group undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified cytotoxic payload. This "traceless" release is crucial for ensuring the full potency of the drug.
-
para-Nitrophenyl (PNP): The PNP carbonate is an activated leaving group that facilitates the conjugation of the linker to the cytotoxic payload. It reacts with amine-containing payloads to form a stable carbamate linkage.
Mechanism of Action: From Systemic Stability to Intracellular Activation
The therapeutic effect of an ADC employing the this compound linker is dependent on a precise sequence of events, beginning with tumor targeting and culminating in the intracellular release of the cytotoxic agent.
Step 1: Systemic Circulation and Tumor Targeting The ADC circulates in the bloodstream in a stable and inactive form. The linker is designed to be stable in human plasma, which minimizes premature drug release and associated off-target toxicities. The monoclonal antibody component guides the ADC to the tumor site, where it binds to its specific antigen on the cancer cell surface.
Step 2: Internalization and Lysosomal Trafficking Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The complex is then trafficked through the endosomal-lysosomal pathway.
Step 3: Enzymatic Cleavage Within the acidic and enzyme-rich environment of the lysosome, proteases such as Cathepsin B recognize and cleave the Ala-Ala dipeptide bond of the linker.
Step 4: Self-Immolation and Payload Release The cleavage of the peptide bond initiates the spontaneous electronic cascade of the PAB self-immolative spacer. This results in the release of the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell.
Step 5: Induction of Cell Death The released cytotoxic drug can then bind to its intracellular target (e.g., microtubules, DNA), leading to cell cycle arrest and apoptosis.
Data Presentation
Due to the proprietary nature of specific ADC development programs, quantitative data for this compound is not extensively available in the public domain. The following tables provide illustrative data based on typical parameters for similar cathepsin B-cleavable linkers and are intended as a general guideline.
Table 1: Illustrative Physicochemical Properties
| Parameter | Value/Condition |
| Molecular Weight | Varies based on payload |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) |
| Plasma Stability (Human, in vitro) | >95% stable after 72 hours |
| Lysosomal Stability (in vitro) | <10% stable after 8 hours |
| Cleavage Enzyme | Cathepsin B |
Table 2: Illustrative Conjugation and Release Parameters
| Parameter | Value/Condition |
| Antibody Conjugation Efficiency | >90% |
| Drug-to-Antibody Ratio (DAR) | Typically 2-4 |
| Payload Release Half-life (in presence of Cathepsin B) | < 1 hour |
| Payload Release Efficiency (in vitro) | >95% within 24 hours |
Experimental Protocols
The following protocols are provided as a general guide for the synthesis of a drug-linker conjugate and its subsequent conjugation to an antibody. Optimization will be required for specific payloads and antibodies.
Protocol 1: Attachment of an Amine-Containing Payload to this compound Linker
This protocol outlines the general procedure for conjugating an amine-containing cytotoxic drug to the this compound linker.
Materials:
-
This compound linker
-
Amine-containing payload (e.g., a cytotoxic drug with a primary or secondary amine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution:
-
Dissolve the this compound linker (1.0 equivalent) in anhydrous DMF or DMSO to a final concentration of 10-50 mg/mL.
-
In a separate vial, dissolve the amine-containing payload (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.
-
-
Reaction:
-
To the solution of the this compound linker, add the solution of the amine-containing payload.
-
Add DIPEA or NMM (2.0-3.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature (20-25°C) for 2-18 hours.
-
Monitor the reaction progress by LC-MS or RP-HPLC.
-
-
Purification:
-
Once the reaction is complete, purify the drug-linker conjugate by preparative RP-HPLC. A typical purification method involves a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Collect the fractions containing the desired product.
-
Lyophilize the pure fractions to obtain the final Mal-Ala-Ala-PAB-Payload conjugate as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the final product by LC-MS. The expected mass will be the sum of the mass of the Mal-Ala-Ala-PAB linker minus the PNP group, plus the mass of the payload.
-
Assess purity by integrating the peak area in the RP-HPLC chromatogram.
-
Protocol 2: Conjugation of Drug-Linker to a Monoclonal Antibody
This protocol describes the conjugation of the purified Mal-Ala-Ala-PAB-Payload to a thiol-containing monoclonal antibody.
Materials:
-
Purified Mal-Ala-Ala-PAB-Payload
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction
-
Purification buffer (e.g., PBS)
-
Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Antibody Reduction (Partial):
-
To the mAb solution, add a 2-5 molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, exposing free thiol groups.
-
Remove excess TCEP using a desalting column.
-
-
Conjugation:
-
Dissolve the Mal-Ala-Ala-PAB-Payload in a suitable organic solvent (e.g., DMSO) at a concentration of ~10 mg/mL.
-
Slowly add the drug-linker solution to the reduced mAb solution with gentle stirring. A typical molar excess of drug-linker to mAb is 5-10 fold.
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Purification of the ADC:
-
Remove unreacted drug-linker and aggregates by SEC or HIC.
-
The purified ADC should be buffer-exchanged into a formulation buffer suitable for storage.
-
-
Characterization of the ADC:
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, HIC-HPLC, or mass spectrometry.
-
Assess the purity and aggregation state of the ADC by SEC-HPLC.
-
Confirm the identity and integrity of the ADC by SDS-PAGE and mass spectrometry.
-
Conclusion
The this compound linker represents a sophisticated and highly effective tool in the development of next-generation antibody-drug conjugates. Its multi-component design ensures stability in circulation and provides a mechanism for specific, enzyme-triggered release of the cytotoxic payload within the target tumor cells. A thorough understanding of its structure, mechanism of action, and the associated experimental protocols is essential for researchers and drug development professionals seeking to harness the full potential of ADC technology in the fight against cancer. The illustrative data and detailed methodologies provided in this guide serve as a foundational resource for the rational design and synthesis of novel, targeted therapeutics.
References
Methodological & Application
Application Notes and Protocols for the Step-by-Step Conjugation of Mal-Ala-Ala-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a revolutionary class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker connecting the antibody to the cytotoxic payload is a critical component that dictates the stability, efficacy, and safety of the ADC. Mal-Ala-Ala-PAB-PNP is a cleavable linker system designed for the development of ADCs.[1][2][]
This linker comprises four key components:
-
Maleimide (Mal): A reactive group that forms a stable covalent bond with free thiol groups on the antibody.[4]
-
Alanine-Alanine (Ala-Ala): A dipeptide sequence that is susceptible to cleavage by intracellular proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[4]
-
p-Aminobenzyl (PAB) group: A self-immolative spacer that ensures the efficient and traceless release of the unmodified cytotoxic drug following enzymatic cleavage of the peptide linker.
-
p-Nitrophenyl (PNP) carbonate: An activated leaving group that facilitates the conjugation of the linker to an amine-containing payload, forming a stable carbamate bond.
These application notes provide a detailed, step-by-step protocol for the conjugation of an amine-containing cytotoxic payload to the this compound linker and the subsequent conjugation of the linker-payload construct to a monoclonal antibody.
Overall Experimental Workflow
The synthesis of an ADC using the this compound linker is a sequential process that involves three primary stages:
-
Synthesis of the Linker-Payload Construct: An amine-containing cytotoxic payload is first reacted with the this compound linker.
-
Preparation of the Monoclonal Antibody: The interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free thiol groups for conjugation.
-
Conjugation and Purification: The maleimide-activated linker-payload is conjugated to the reduced antibody, followed by purification and characterization of the final ADC.
Below is a graphical representation of the overall workflow.
Key Experimental Protocols
Protocol 1: Attachment of an Amine-Containing Payload to this compound Linker
This protocol describes the reaction of an amine-containing payload with the p-nitrophenyl (PNP) activated linker.
Materials:
-
This compound linker
-
Amine-containing payload (e.g., a cytotoxic drug with a primary or secondary amine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Preparation: Ensure all glassware is dry and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution:
-
Dissolve the this compound linker (1.0 equivalent) in anhydrous DMF or DMSO to a final concentration of 10-50 mg/mL.
-
In a separate vial, dissolve the amine-containing payload (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.
-
-
Reaction:
-
To the solution of the this compound linker, add the solution of the amine-containing payload.
-
Add DIPEA or NMM (2.0-3.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature (20-25°C) for 2-18 hours.
-
-
Monitoring: Monitor the reaction progress by LC-MS or RP-HPLC until the starting materials are consumed.
-
Purification:
-
Upon completion, purify the crude reaction mixture by preparative RP-HPLC. A typical purification method involves a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Collect the fractions containing the desired product.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final Mal-Ala-Ala-PAB-Payload conjugate as a solid.
-
Characterization: Confirm the identity and purity of the final product by LC-MS. The expected mass will be the sum of the mass of the Mal-Ala-Ala-PAB linker minus the PNP group, plus the mass of the payload. Purity can be assessed by integrating the peak area in the RP-HPLC chromatogram.
| Parameter | Value/Condition | Rationale |
| Linker to Payload Ratio | 1.0 : 1.0-1.2 | A slight excess of the payload can drive the reaction to completion. |
| Base | DIPEA or NMM (2.0-3.0 equivalents) | To neutralize any acidic byproducts and facilitate the reaction. |
| Solvent | Anhydrous DMF or DMSO | Ensures solubility of reactants. |
| Temperature | Room Temperature (20-25°C) | Mild conditions are generally sufficient. |
| Reaction Time | 2-18 hours | Monitor by LC-MS or HPLC for completion. |
| Purification | Preparative RP-HPLC | To isolate the pure linker-payload conjugate. |
Protocol 2: Partial Reduction of Monoclonal Antibody
This protocol describes the partial reduction of interchain disulfide bonds in the monoclonal antibody to generate free thiol groups.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column (e.g., Sephadex G-25)
-
Conjugation buffer (e.g., PBS with 1-2 mM EDTA, pH 6.5-7.0)
Procedure:
-
Preparation: Prepare a stock solution of TCEP in water or a suitable buffer.
-
Reduction Reaction:
-
To the antibody solution, add the TCEP stock solution to a final molar excess of 2-5 fold over the antibody. The optimal TCEP concentration should be determined empirically for each antibody.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Purification:
-
Remove excess TCEP immediately after the incubation by using a pre-equilibrated desalting column.
-
Elute the reduced antibody with conjugation buffer. The lower pH of this buffer helps to stabilize the thiol groups.
-
| Parameter | Value/Condition | Rationale |
| Reducing Agent | TCEP | A stable and effective reducing agent for antibodies. |
| TCEP to mAb Molar Ratio | 2-5 : 1 (to be optimized) | To achieve the desired degree of reduction (typically 4-8 thiols per antibody). |
| Incubation Temperature | 37°C | To facilitate the reduction of disulfide bonds. |
| Incubation Time | 1-2 hours | To allow for sufficient reduction. |
| Purification | Desalting Chromatography | To remove excess reducing agent which could interfere with the conjugation reaction. |
Protocol 3: Conjugation of Linker-Payload to Reduced Antibody
This protocol describes the final conjugation step to form the ADC.
Materials:
-
Reduced monoclonal antibody in conjugation buffer
-
Purified Mal-Ala-Ala-PAB-Payload
-
Water-miscible organic solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine or Cysteine)
-
Size Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Prepare Linker-Payload Solution: Dissolve the purified Mal-Ala-Ala-PAB-Payload in a small amount of a water-miscible organic solvent like DMSO to a high concentration (e.g., 10-20 mM).
-
Conjugation Reaction:
-
Immediately after purifying the reduced antibody, add the Mal-Ala-Ala-PAB-Payload solution to the antibody solution. A 5-10 fold molar excess of the linker-payload over the antibody is a typical starting point.
-
The final concentration of the organic solvent should be kept low (ideally <10% v/v) to avoid antibody denaturation.
-
Gently agitate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.
-
-
Quenching: Add a quenching reagent (e.g., N-acetylcysteine) in a 2-fold molar excess relative to the linker-payload to cap any unreacted maleimide groups.
-
Purification:
-
Purify the crude ADC mixture using Size Exclusion Chromatography (SEC) to remove unconjugated linker-payload and other small molecules.
-
For separation of ADC species with different drug-to-antibody ratios (DARs) and removal of unconjugated antibody, Hydrophobic Interaction Chromatography (HIC) can be employed.
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using UV-Vis spectroscopy (if the extinction coefficients of the antibody and payload are known) or more accurately by HIC or LC-MS.
-
Purity and Aggregation: Assess the purity and the presence of aggregates using SEC.
-
In Vitro Cell Viability Assays: Evaluate the potency and specificity of the ADC on target and non-target cell lines.
-
| Parameter | Value/Condition | Rationale |
| Molar Ratio (Linker-Payload:mAb) | 5-10 : 1 (to be optimized) | To drive the conjugation reaction to the desired DAR. |
| Reaction Buffer | PBS, pH 6.5-7.0, with 1-2 mM EDTA | To maintain antibody stability and prevent re-oxidation of thiols. |
| Organic Solvent | <10% v/v (e.g., DMSO) | To maintain antibody integrity. |
| Incubation Time | 1-2 hours (RT) or overnight (4°C) | To allow for complete conjugation. |
| Quenching Reagent | N-acetylcysteine or Cysteine | To cap unreacted maleimide groups and prevent non-specific reactions. |
| Purification Methods | SEC and/or HIC | To isolate the pure ADC and characterize the DAR distribution. |
Mechanism of Action of a Cathepsin-Cleavable ADC
The therapeutic efficacy of an ADC utilizing the Mal-Ala-Ala-PAB linker is contingent upon a precise sequence of events that begins with antigen binding and culminates in the intracellular release of the cytotoxic payload.
Step 1: Circulation and Tumor Targeting: The ADC circulates systemically in a stable, inactive form. The linker is designed to be stable in human plasma, minimizing premature drug release and associated off-target toxicity. The monoclonal antibody component of the ADC directs it to the tumor site, where it binds to its specific target antigen on the surface of cancer cells.
Step 2: Internalization and Lysosomal Trafficking: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell through endocytosis. The resulting endosome fuses with a lysosome, a cellular organelle containing a variety of degradative enzymes and characterized by a low pH environment.
Step 3: Enzymatic Cleavage and Payload Release: Within the lysosome, proteases such as Cathepsin B, which are highly active at low pH, recognize and cleave the Ala-Ala dipeptide sequence of the linker.
Step 4: Self-Immolation and Drug Activation: Cleavage of the peptide linker triggers a cascade of electronic rearrangements within the PAB self-immolative spacer. This results in the release of the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell.
Step 5: Induction of Cell Death: The released cytotoxic payload can then exert its pharmacological effect, which typically involves interacting with critical intracellular targets such as microtubules or DNA, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death) of the cancer cell.
References
Application Notes and Protocols for Antibody Modification and Conjugation with Mal-Ala-Ala-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the conjugation of a cytotoxic payload to a monoclonal antibody (mAb) using the Maleimide-Alanine-Alanine-p-Aminobenzyl-p-Nitrophenyl Carbonate (Mal-Ala-Ala-PAB-PNP) linker system. This cleavable linker is designed for the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted therapeutics.[1][2][3][] The this compound linker incorporates a dipeptide spacer (Alanine-Alanine) that is susceptible to cleavage by intracellular proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[5] The p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient release of the unmodified cytotoxic drug following enzymatic cleavage of the peptide linker. The p-nitrophenyl (PNP) carbonate is an activated leaving group that facilitates the conjugation of the linker to an amine-containing payload, while the maleimide group allows for covalent attachment to thiol groups on the antibody.
The overall process involves a multi-step synthesis and conjugation procedure, beginning with the attachment of the payload to the linker, followed by the preparation of the antibody through the reduction of its interchain disulfide bonds to generate free thiol groups. The final step is the conjugation of the maleimide-activated linker-payload to the reduced antibody, followed by purification and characterization of the resulting ADC.
Experimental Workflow Overview
The synthesis of an ADC using the this compound linker follows a sequential four-stage process:
-
Synthesis of the Linker-Payload Construct: An amine-containing cytotoxic payload is reacted with the this compound linker.
-
Activation of the Linker-Payload: This step is integrated into the initial linker design, where the maleimide group is already present for antibody conjugation.
-
Preparation of the Monoclonal Antibody: The interchain disulfide bonds of the monoclonal antibody are partially reduced to generate reactive free thiol groups.
-
Conjugation and Purification: The maleimide-activated linker-payload is conjugated to the reduced antibody, followed by purification and characterization of the final ADC.
Data Presentation
The following tables provide illustrative data for the synthesis and characterization of an ADC using the this compound linker. Actual results may vary depending on the specific antibody, payload, and experimental conditions.
Table 1: Illustrative Parameters for Linker-Payload Synthesis
| Parameter | Value/Condition |
| Reactants | |
| This compound | 1.2 - 1.5 equivalents |
| Amine-containing Payload | 1.0 equivalent |
| Solvent | Anhydrous DMF |
| Base | DIPEA (2-3 equivalents) |
| Reaction Time | 2-4 hours |
| Temperature | Room Temperature |
| Monitoring | TLC or LC-MS |
| Purification | Preparative RP-HPLC |
Table 2: Illustrative Parameters for Antibody Reduction
| Parameter | Value/Condition |
| Antibody Concentration | 5-10 mg/mL |
| Buffer | PBS with 1 mM EDTA, pH 7.4 |
| Reducing Agent | TCEP |
| TCEP:Antibody Molar Ratio | 2.0 - 3.0 |
| Incubation Time | 1-2 hours |
| Temperature | 37°C |
| Purification | Desalting column (to remove excess TCEP) |
Table 3: Illustrative Parameters for Conjugation and Purification
| Parameter | Value/Condition |
| Reactants | |
| Reduced Antibody | 1.0 equivalent |
| Linker-Payload Construct | 5-10 fold molar excess |
| Co-solvent for Linker-Payload | DMSO (<10% v/v final concentration) |
| Reaction Time | 1-2 hours |
| Temperature | Room Temperature |
| Quenching Agent | N-acetylcysteine (20-fold molar excess) |
| Purification Method | Size Exclusion Chromatography (SEC) |
Table 4: Illustrative Characterization of Final ADC
| Parameter | Method | Typical Result |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy, HIC | 3.5 - 4.0 |
| Purity | SEC-HPLC | >95% |
| Aggregation | SEC-HPLC | <5% |
| Monomer Content | SEC-HPLC | >95% |
Experimental Protocols
The following protocols provide a general guide for the synthesis of an ADC using the this compound linker. Optimization may be required for specific applications.
Protocol 1: Synthesis of the Linker-Payload Construct
This protocol describes the reaction of an amine-containing cytotoxic payload with the this compound linker.
Materials:
-
Amine-containing cytotoxic payload
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
-
LC-MS for reaction monitoring
Procedure:
-
Dissolve the amine-containing payload in anhydrous DMF.
-
In a separate vial, dissolve this compound (1.2-1.5 equivalents) in anhydrous DMF.
-
Add the payload solution to the this compound solution.
-
Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Purify the resulting linker-payload construct by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the linker-payload construct as a solid.
Protocol 2: Partial Reduction of Monoclonal Antibody
This protocol details the partial reduction of interchain disulfide bonds in the monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal Antibody (mAb)
-
Phosphate-Buffered Saline (PBS) with 1 mM EDTA, pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column
Procedure:
-
Prepare a solution of the monoclonal antibody at a concentration of 5-10 mg/mL in PBS with 1 mM EDTA, pH 7.4.
-
Add a 2.0 - 3.0 molar excess of TCEP to the antibody solution.
-
Incubate the mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Immediately purify the reduced antibody using a desalting column to remove excess TCEP. The reduced antibody is now ready for conjugation.
Protocol 3: Conjugation of Linker-Payload to Reduced Antibody
This protocol describes the final conjugation step to form the ADC.
Materials:
-
Reduced monoclonal antibody (from Protocol 2)
-
Purified Linker-Payload construct (from Protocol 1)
-
Dimethyl sulfoxide (DMSO)
-
N-acetylcysteine
-
Size Exclusion Chromatography (SEC) system for purification
Procedure:
-
Prepare a stock solution of the purified linker-payload construct in DMSO at a high concentration (e.g., 10-20 mM).
-
Immediately after purifying the reduced antibody, add the linker-payload solution to the antibody solution. A 5-10 fold molar excess of the linker-payload over the antibody is a typical starting point. Ensure the final concentration of DMSO is below 10% (v/v) to avoid antibody denaturation.
-
Gently agitate the reaction mixture at room temperature for 1-2 hours.
-
Quench any unreacted maleimide groups by adding a 20-fold molar excess of N-acetylcysteine. Incubate for 20 minutes at room temperature.
-
Purify the ADC from the unconjugated linker-payload and other small molecules using size exclusion chromatography (SEC).
-
Collect the fractions corresponding to the purified ADC.
Protocol 4: Characterization of the Antibody-Drug Conjugate
This protocol outlines the key characterization steps for the purified ADC.
Materials:
-
Purified ADC (from Protocol 3)
-
UV-Vis Spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system
-
Size Exclusion Chromatography (SEC) system
Procedure:
-
Determine the Drug-to-Antibody Ratio (DAR):
-
Use UV-Vis spectroscopy to measure the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength specific to the payload. Calculate the DAR based on the known extinction coefficients of the antibody and the payload.
-
Alternatively, use HIC to separate ADC species with different numbers of conjugated drugs. The relative peak areas can be used to calculate the average DAR.
-
-
Assess Purity and Aggregation:
-
Use SEC to determine the purity of the ADC and quantify the percentage of high molecular weight aggregates. The desired product should appear as a single major peak corresponding to the monomeric ADC.
-
Mechanism of Action: Intracellular Payload Release
Once the ADC binds to its target antigen on the surface of a cancer cell, it is internalized through receptor-mediated endocytosis. The ADC is then trafficked to the lysosome, where the acidic environment and the presence of proteases, such as Cathepsin B, lead to the cleavage of the Ala-Ala dipeptide linker. This cleavage initiates a self-immolation cascade of the PAB spacer, ultimately releasing the cytotoxic payload in its active form inside the cancer cell. The released payload can then exert its cell-killing effect.
References
Application Notes and Protocols for Mal-Ala-Ala-PAB-PNP Linker in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-Ala-Ala-PAB-PNP linker is a critical component in the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted cancer therapeutics. This linker system is designed for selective release of a cytotoxic payload within the tumor microenvironment. It features a maleimide (Mal) group for conjugation to the antibody, a cathepsin B-cleavable tripeptide (Ala-Ala-Ala) sequence, a self-immolative para-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) group for convenient attachment of the cytotoxic drug.[1][][3][] The specificity of the Ala-Ala-Ala sequence for cathepsin B, an enzyme often overexpressed in tumor cells, ensures that the potent payload is released preferentially at the site of action, minimizing systemic toxicity.[5]
These application notes provide detailed protocols for the synthesis of an ADC utilizing the this compound linker and its subsequent evaluation in in vivo xenograft models. The protocols cover efficacy, biodistribution, and toxicity studies, providing a comprehensive framework for preclinical assessment.
Mechanism of Action
The this compound linker facilitates the targeted delivery and controlled release of a cytotoxic payload. The mechanism involves several key steps:
-
Circulation: The ADC circulates in the bloodstream, with the stable linker preventing premature release of the payload.
-
Targeting: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing various degradative enzymes, including cathepsin B.
-
Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes and cleaves the Ala-Ala-Ala peptide sequence of the linker.
-
Self-Immolation and Payload Release: Cleavage of the peptide triggers a spontaneous 1,6-elimination reaction of the PAB spacer, leading to the release of the active cytotoxic drug inside the cancer cell.
-
Induction of Cell Death: The released payload can then exert its cytotoxic effect, leading to the death of the cancer cell.
Data Presentation
Please note: Specific quantitative in vivo data for an ADC utilizing the this compound linker is not publicly available. The following tables present illustrative data based on studies with structurally and functionally similar cathepsin B-cleavable linkers (e.g., Val-Cit, Val-Ala) to provide a representative example of expected outcomes.
Table 1: Illustrative In Vivo Efficacy of a HER2-Targeted ADC with a Cathepsin B-Cleavable Linker in a NCI-N87 Gastric Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | QW x 3 | 1500 ± 150 | - |
| Non-binding ADC | 10 | QW x 3 | 1450 ± 130 | 3.3 |
| HER2-ADC (Illustrative) | 1 | QW x 3 | 800 ± 90 | 46.7 |
| HER2-ADC (Illustrative) | 3 | QW x 3 | 350 ± 50 | 76.7 |
| HER2-ADC (Illustrative) | 10 | QW x 3 | 50 ± 15 | 96.7 |
SEM: Standard Error of the Mean; QW: Once a week
Table 2: Illustrative Pharmacokinetic Parameters of a HER2-Targeted ADC in Mice
| Analyte | Cmax (µg/mL) | AUClast (µg·h/mL) | CL (mL/h/kg) | Vd (mL/kg) | t½ (h) |
| Total Antibody | 150 | 18000 | 0.25 | 50 | 140 |
| Intact ADC | 140 | 15000 | 0.30 | 55 | 125 |
| Unconjugated Payload | 0.05 | 0.5 | 20 | 1000 | 35 |
Cmax: Maximum concentration; AUClast: Area under the curve from time zero to the last measurable concentration; CL: Clearance; Vd: Volume of distribution; t½: Half-life.
Table 3: Illustrative Biodistribution of a Radiolabeled HER2-Targeted ADC in NCI-N87 Xenograft-Bearing Mice (72h post-injection)
| Tissue | % Injected Dose per Gram (%ID/g) ± SD |
| Tumor | 25.5 ± 4.2 |
| Blood | 10.2 ± 1.5 |
| Liver | 15.8 ± 2.1 |
| Spleen | 5.1 ± 0.8 |
| Kidney | 4.5 ± 0.6 |
| Lung | 3.2 ± 0.4 |
| Muscle | 1.1 ± 0.2 |
SD: Standard Deviation
Table 4: Illustrative Toxicity Profile of a HER2-Targeted ADC in Mice
| Treatment Group | Dose (mg/kg) | Maximum Mean Body Weight Loss (%) | Notable Clinical Signs | Hematological Findings (Day 21) |
| Vehicle Control | - | < 2% | None | Within normal limits |
| HER2-ADC (Illustrative) | 10 | 5% | Mild, transient piloerection | Slight, transient neutropenia |
| HER2-ADC (Illustrative) | 30 | 15% | Moderate piloerection, lethargy | Moderate neutropenia and thrombocytopenia |
Experimental Protocols
Protocol 1: Synthesis of an ADC with this compound Linker
This protocol describes the steps for conjugating a cytotoxic payload to an antibody using the this compound linker.
Materials:
-
Monoclonal antibody (mAb)
-
This compound linker
-
Amine-containing cytotoxic payload (e.g., MMAE, PNU)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sephadex G-25 column
-
LC-MS system for analysis
Procedure:
-
Antibody Reduction:
-
Prepare a solution of the mAb in PBS.
-
Add a 10-fold molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP by passing the solution through a desalting column (e.g., Sephadex G-25) equilibrated with PBS.
-
-
Linker-Payload Conjugation:
-
Dissolve the this compound linker and the amine-containing payload in DMF.
-
Add a slight molar excess of the payload to the linker solution.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.
-
-
ADC Formation:
-
Add the linker-payload solution to the reduced antibody solution. A 5- to 8-fold molar excess of the linker-payload is typically used.
-
Incubate the reaction at room temperature for 1-2 hours with gentle agitation.
-
Quench the reaction by adding an excess of N-acetylcysteine.
-
-
Purification and Characterization:
-
Purify the ADC using a Sephadex G-25 column to remove unreacted linker-payload and other small molecules.
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Analyze the final product by SDS-PAGE to confirm conjugation and assess aggregation.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of the synthesized ADC in a mouse xenograft model.
Materials:
-
Tumor cell line expressing the target antigen
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel
-
Synthesized ADC, non-binding control ADC, and vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer the ADC, non-binding control ADC, or vehicle control intravenously (IV) via the tail vein.
-
Follow the predetermined dosing schedule (e.g., once a week for three weeks).
-
-
Data Collection and Analysis:
-
Continue to measure tumor volumes and body weights 2-3 times per week.
-
Euthanize mice if the tumor volume exceeds 2000 mm³ or if they show signs of significant toxicity (e.g., >20% body weight loss).
-
At the end of the study, euthanize all remaining animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Protocol 3: Biodistribution Study
This protocol describes how to assess the distribution of the ADC in various tissues of tumor-bearing mice.
Materials:
-
Radiolabeled ADC (e.g., with ⁸⁹Zr or ¹¹¹In)
-
Tumor-bearing mice (prepared as in Protocol 2)
-
Gamma counter
-
Anesthesia
Procedure:
-
Administration of Radiolabeled ADC:
-
Administer a single IV injection of the radiolabeled ADC to each tumor-bearing mouse.
-
-
Tissue Collection:
-
At predetermined time points (e.g., 24, 48, 72, 144 hours) post-injection, anesthetize the mice.
-
Collect blood via cardiac puncture.
-
Euthanize the mice and dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, muscle).
-
-
Sample Processing and Analysis:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
-
Protocol 4: Toxicity Assessment
This protocol outlines the evaluation of the potential toxicity of the ADC in mice.
Materials:
-
Healthy non-tumor-bearing mice
-
Synthesized ADC and vehicle control
-
Equipment for blood collection and analysis (hematology and clinical chemistry)
Procedure:
-
Treatment Administration:
-
Administer the ADC or vehicle control to healthy mice at various dose levels, including a therapeutically relevant dose and higher doses.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of toxicity (e.g., changes in appearance, behavior, activity).
-
Record body weights at least twice a week.
-
-
Sample Collection and Analysis:
-
At the end of the study (e.g., day 21), collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a full necropsy and collect major organs for histopathological examination.
-
-
Data Analysis:
-
Compare the findings from the ADC-treated groups to the vehicle control group to identify any dose-dependent toxicities.
-
Visualizations
Caption: Mechanism of action of an ADC with a cleavable linker.
Caption: Experimental workflow for an in vivo xenograft efficacy study.
References
Application Notes and Protocols for Payload Attachment to Mal-Ala-Ala-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-Ala-Ala-PAB-PNP linker is a crucial component in the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted cancer therapeutics.[1][] This linker system is designed for the covalent attachment of a cytotoxic payload to a monoclonal antibody. Its design incorporates a maleimide (Mal) group for conjugation to thiol moieties on the antibody, a dipeptide (Ala-Ala) sequence that is cleavable by lysosomal proteases such as Cathepsin B, a self-immolative p-aminobenzyl (PAB) spacer to ensure the release of the unmodified payload, and a p-nitrophenyl (PNP) carbonate as a reactive leaving group for the efficient attachment of an amine-containing payload.[][4]
These application notes provide a comprehensive protocol for the attachment of a generic amine-containing payload to the this compound linker, the subsequent conjugation to a monoclonal antibody, and the characterization of the resulting ADC.
Mechanism of Action
The therapeutic efficacy of an ADC utilizing the this compound linker is dependent on a precise sequence of events:
-
Circulation and Tumor Targeting: The ADC circulates in the bloodstream in a stable and inactive form. The monoclonal antibody component directs the ADC to the tumor site, where it binds to a specific target antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle containing a variety of degradative enzymes.
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, proteases such as Cathepsin B, which are often upregulated in tumor cells, recognize and cleave the Ala-Ala dipeptide sequence of the linker.[]
-
Self-Immolation and Payload Release: Cleavage of the dipeptide triggers a spontaneous 1,6-elimination reaction of the PAB spacer, leading to the release of the cytotoxic payload in its fully active, unmodified form.
-
Induction of Cell Death: The released payload can then interact with its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis of the cancer cell.
Experimental Protocols
Protocol 1: Attachment of an Amine-Containing Payload to this compound Linker
This protocol outlines the general procedure for the reaction of an amine-containing payload with the this compound linker to form the Mal-Ala-Ala-PAB-Payload conjugate.
Materials:
-
This compound linker
-
Amine-containing payload (e.g., a cytotoxic drug with a primary or secondary amine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N'-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Liquid chromatography-mass spectrometry (LC-MS) for characterization
Procedure:
-
Reagent Preparation:
-
Dissolve the this compound linker (1.0 equivalent) in anhydrous DMF or DMSO to a final concentration of 10-50 mg/mL.
-
In a separate vial, dissolve the amine-containing payload (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO. A slight excess of the payload can help drive the reaction to completion.
-
-
Reaction:
-
To the solution of the this compound linker, add the solution of the amine-containing payload.
-
Add DIPEA or NMM (2.0-3.0 equivalents) to the reaction mixture to act as a non-nucleophilic base.
-
Stir the reaction mixture at room temperature (20-25°C) for 2-18 hours.
-
Monitor the reaction progress by LC-MS or RP-HPLC until the starting material is consumed.
-
-
Purification:
-
Upon completion, purify the reaction mixture using preparative RP-HPLC.
-
A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) or formic acid is a typical purification method.
-
Collect the fractions containing the desired product.
-
Lyophilize the pure fractions to obtain the final Mal-Ala-Ala-PAB-Payload conjugate as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the final product by LC-MS. The expected mass will be the sum of the mass of the Mal-Ala-Ala-PAB linker minus the PNP group, plus the mass of the payload.
-
Assess purity by integrating the peak area in the RP-HPLC chromatogram.
-
Protocol 2: Conjugation of Mal-Ala-Ala-PAB-Payload to a Monoclonal Antibody
This protocol describes the conjugation of the maleimide-activated linker-payload to a monoclonal antibody that has been partially reduced to generate free thiol groups.
Materials:
-
Purified Mal-Ala-Ala-PAB-Payload
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP))
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
-
Hydrophobic interaction chromatography (HIC) HPLC system for DAR analysis
Procedure:
-
Antibody Reduction:
-
Dissolve the mAb in a suitable reaction buffer.
-
Add a controlled molar excess of a reducing agent like TCEP to partially reduce the interchain disulfide bonds, exposing free thiol groups. The amount of TCEP will influence the final drug-to-antibody ratio (DAR).
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).
-
-
Conjugation Reaction:
-
Dissolve the Mal-Ala-Ala-PAB-Payload in a water-miscible organic solvent like DMSO to a high concentration.
-
Add the linker-payload solution to the reduced antibody solution. A 5-10 fold molar excess of the linker-payload over the antibody is a common starting point.
-
Keep the final concentration of the organic solvent low (typically <10% v/v) to prevent antibody denaturation.
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Quenching:
-
Add a quenching reagent such as N-acetylcysteine to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the resulting ADC to remove excess linker-payload, quenching reagent, and any aggregates.
-
Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) are commonly used methods for purification.
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR) Determination: Determine the average number of payload molecules conjugated per antibody using HIC-HPLC. This technique separates ADC species based on hydrophobicity, with higher DAR species eluting later.
-
Aggregate Analysis: Assess the level of aggregation using size-exclusion chromatography (SEC).
-
Purity and Identity: Confirm the purity and identity of the ADC using techniques such as RP-HPLC and LC-MS.
-
Data Presentation
The following table provides illustrative data for the synthesis and characterization of an ADC using a maleimide-containing linker. Actual results may vary depending on the specific antibody, payload, and experimental conditions.
| Parameter | Value/Condition | Rationale |
| Payload Attachment | ||
| Payload:Linker Molar Ratio | 1.2 : 1 | A slight excess of the payload drives the reaction to completion. |
| Reaction Solvent | Anhydrous DMF | Ensures solubility of reactants. |
| Base | DIPEA (3 equivalents) | Neutralizes acidic byproducts and facilitates the reaction. |
| Reaction Time | 4 hours | Typically sufficient for completion, monitor by LC-MS. |
| Purification Method | Preparative RP-HPLC | Effective for separating the product from starting materials. |
| Antibody Conjugation | ||
| Antibody Concentration | > 1 mg/mL | A higher concentration can improve conjugation efficiency. |
| Reducing Agent | TCEP (2.5 equivalents) | A controlled amount is crucial for achieving the desired DAR. |
| Linker-Payload:Antibody Molar Ratio | 8 : 1 | A molar excess ensures efficient conjugation to the available thiols. |
| Quenching Agent | N-acetylcysteine | Caps unreacted maleimides to prevent off-target reactions. |
| Purification Method | Size-Exclusion Chromatography | Removes unconjugated linker-payload and aggregates. |
| Characterization | ||
| Average DAR | 3.5 - 4.0 | Determined by HIC-HPLC; a common target for efficacy and safety. |
| Monomer Purity | > 95% | Determined by SEC; indicates minimal aggregation. |
| Free Drug Level | < 1% | Determined by RP-HPLC; ensures low systemic toxicity. |
Visualizations
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Payload Attachment Efficiency | Incomplete reaction. | Increase reaction time, temperature, or molar excess of payload. Ensure anhydrous conditions. |
| Degradation of linker or payload. | Use fresh reagents. Confirm stability of compounds under reaction conditions. | |
| Low Drug-to-Antibody Ratio (DAR) | Insufficient antibody reduction. | Optimize concentration of reducing agent and incubation time. |
| Precipitation of linker-payload. | Ensure linker-payload is fully dissolved before adding to the antibody solution. Adjust co-solvent percentage if necessary. | |
| Hydrolysis of maleimide group. | Perform conjugation promptly after antibody reduction. Maintain a neutral to slightly acidic pH during conjugation. | |
| High Levels of Aggregation | Use of excessive organic solvent. | Keep the final concentration of the organic co-solvent below 10%. |
| Hydrophobic nature of the payload. | Optimize the DAR; a lower DAR may reduce aggregation. Consider formulation development with stabilizing excipients. | |
| Improper reaction conditions. | Control temperature and pH during the conjugation and purification steps. |
Conclusion
The this compound linker provides a robust and versatile platform for the development of cleavable ADCs. The protocols outlined in these application notes offer a comprehensive framework for the successful conjugation of amine-containing payloads and subsequent attachment to monoclonal antibodies. Careful optimization of reaction conditions and thorough characterization of the resulting ADC are critical for ensuring the production of a safe and efficacious therapeutic agent.
References
Application Notes and Protocols for Mal-Ala-Ala-PAB-PNP in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the Mal-Ala-Ala-PAB-PNP linker in solid-phase peptide synthesis (SPPS), primarily for the development of antibody-drug conjugates (ADCs).
Introduction: The Role of this compound in Targeted Therapeutics
The this compound linker is a sophisticated, enzyme-cleavable system designed for the targeted delivery of cytotoxic payloads.[][2] In the context of antibody-drug conjugates, this linker connects a monoclonal antibody to a potent drug molecule.[3][4] Its design ensures stability in systemic circulation, minimizing off-target toxicity, and facilitates the specific release of the active drug within the target tumor microenvironment, which is often characterized by elevated levels of certain proteases.[]
The linker is composed of four key functional units:
-
Maleimide (Mal): A thiol-reactive group that enables the covalent conjugation of the linker-drug construct to cysteine residues on a monoclonal antibody.
-
Alanine-Alanine (Ala-Ala): A dipeptide sequence that serves as a recognition site for cleavage by proteases such as Cathepsin B, which is frequently overexpressed in tumor cells.
-
p-Aminobenzyl (PAB) group: A self-immolative spacer that, following enzymatic cleavage of the dipeptide, spontaneously releases the attached payload in its unmodified, active form.
-
p-Nitrophenyl (PNP) carbonate: An activated leaving group that facilitates the efficient conjugation of the linker to an amine-containing cytotoxic drug.
Mechanism of Action: Enzyme-Mediated Payload Release
The therapeutic action of an ADC equipped with a this compound linker is initiated upon internalization of the ADC into the target cancer cell. The following sequence of events leads to the release of the cytotoxic payload:
-
Targeting and Internalization: The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC complex.
-
Enzymatic Cleavage: Within the lysosomal compartment of the cell, proteases such as Cathepsin B recognize and cleave the Ala-Ala dipeptide bond of the linker.
-
Self-Immolation: The cleavage of the peptide bond triggers a spontaneous 1,6-elimination reaction within the PAB spacer.
-
Payload Release: This self-immolative cascade results in the release of the unmodified, active cytotoxic drug, which can then exert its therapeutic effect.
Caption: Payload release pathway for a this compound based ADC.
Data Presentation
The following tables provide illustrative data for the synthesis and characterization of intermediates and the final drug-linker conjugate. Actual results may vary based on the specific payload, reagents, and experimental conditions.
Table 1: Illustrative Solid-Phase Peptide Synthesis Parameters
| Parameter | Value/Condition | Purpose |
| Resin | 2-Chlorotrityl chloride resin | Acid-labile resin for mild cleavage conditions. |
| Loading of First Amino Acid | Fmoc-Ala-OH (3 equiv.), DIPEA (6 equiv.) in DCM | Attaches the first amino acid to the solid support. |
| Fmoc Deprotection | 20% Piperidine in DMF | Removes the Fmoc protecting group for chain elongation. |
| Amino Acid Coupling | Fmoc-Ala-OH (3 equiv.), HBTU/HOBt (3 equiv.), DIPEA (6 equiv.) in DMF | Couples the second amino acid. |
| PAB Moiety Coupling | Fmoc-PAB-OH (3 equiv.), HBTU/HOBt (3 equiv.), DIPEA (6 equiv.) in DMF | Attaches the self-immolative spacer. |
| Cleavage from Resin | 1% Trifluoroacetic acid (TFA) in DCM | Releases the protected peptide-linker from the resin. |
Table 2: Illustrative Payload Attachment Reaction Conditions
| Reagent/Parameter | Molar Equivalents/Condition | Purpose |
| Fmoc-Ala-Ala-PAB-PNP | 1.0 equivalent | Activated linker for payload conjugation. |
| Amine-containing Payload | 1.0 - 1.2 equivalents | The cytotoxic agent to be conjugated. |
| Base (DIPEA/NMM) | 2.0 - 3.0 equivalents | Facilitates the nucleophilic attack of the amine on the PNP-carbonate. |
| Solvent | Anhydrous DMF or DMSO | Ensures solubility of reactants. |
| Temperature | Room Temperature (20-25°C) | Mild conditions are generally sufficient. |
| Reaction Time | 2 - 18 hours | Monitor by LC-MS for completion. |
Experimental Protocols
The synthesis of a maleimide-functionalized drug-linker conjugate using the this compound system is a multi-stage process. The following protocols outline the key steps, starting from the solid-phase synthesis of the core peptide-linker.
Caption: Overall experimental workflow for drug-linker synthesis.
Protocol 1: Solid-Phase Synthesis of Fmoc-Ala-Ala-PAB-OH
This protocol describes the synthesis of the core peptide-spacer on a solid support.
-
Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes in a solid-phase synthesis vessel.
-
Loading of the First Amino Acid (Alanine):
-
Dissolve Fmoc-Ala-OH (3 equivalents relative to resin loading) and N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in anhydrous DCM.
-
Add the amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Coupling of the Second Amino Acid (Alanine):
-
Dissolve Fmoc-Ala-OH (3 equivalents), HBTU/HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the coupling solution to the resin and agitate for 2-4 hours. Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Repeat Fmoc Deprotection: Perform deprotection as described in step 3.
-
Coupling of the PAB Moiety:
-
Dissolve a suitable Fmoc-protected p-aminobenzyl alcohol (PAB-OH) derivative (3 equivalents), HBTU/HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the coupling solution to the resin and agitate for 2-4 hours.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Cleavage from Resin:
-
Wash the resin with DCM.
-
Add a solution of 1% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 2 minutes.
-
Drain the cleavage solution into a flask containing pyridine (to neutralize the TFA). Repeat the cleavage step 3-5 times.
-
Combine the cleavage solutions, evaporate the solvent, and purify the resulting Fmoc-Ala-Ala-PAB-OH by chromatography.
-
Protocol 2: Activation and Payload Attachment
This protocol details the activation of the linker with PNP and subsequent conjugation to an amine-containing payload.
-
PNP Activation:
-
Dissolve the purified Fmoc-Ala-Ala-PAB-OH (1 equivalent) and p-nitrophenyl chloroformate (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C and add pyridine (1.2 equivalents).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until completion.
-
Purify the product, Fmoc-Ala-Ala-PAB-PNP, by flash chromatography.
-
-
Payload Attachment:
-
Dissolve the Fmoc-Ala-Ala-PAB-PNP linker (1.0 equivalent) in anhydrous DMF or DMSO.
-
In a separate vial, dissolve the amine-containing payload (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.
-
To the linker solution, add the payload solution, followed by DIPEA (2.0-3.0 equivalents).
-
Stir the reaction at room temperature for 2-18 hours, monitoring for completion by LC-MS.
-
Purify the resulting Fmoc-Ala-Ala-PAB-Payload conjugate by preparative RP-HPLC.
-
Protocol 3: Maleimide Functionalization and Final Conjugation
This protocol describes the final steps to produce the antibody-ready drug-linker.
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-Ala-Ala-PAB-Payload in DMF.
-
Add a solution of 20% piperidine in DMF and stir at room temperature for 30-60 minutes.
-
Monitor the deprotection by LC-MS.
-
Evaporate the solvent and purify the deprotected H2N-Ala-Ala-PAB-Payload.
-
-
Introduction of the Maleimide Group:
-
Dissolve the deprotected linker-payload and a maleimide-containing reagent such as Maleimido-caproyl-NHS ester (MC-NHS; 1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Purify the final Mal-Ala-Ala-PAB-Payload by RP-HPLC.
-
-
Conjugation to Antibody:
-
The purified Maleimide-Ala-Ala-PAB-Payload is then conjugated to a reduced monoclonal antibody containing free thiol groups. This final step is typically performed in a buffered aqueous solution.
-
Disclaimer: The information provided in these application notes is for research use only. The protocols and data are illustrative and may require optimization for specific applications. Users should consult relevant safety data sheets and perform their own risk assessments before conducting any experiments.
References
Application Notes and Protocols for Peptide Linker Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and comparison of common bioconjugation techniques used for covalently linking peptide linkers to biomolecules and other substrates. This document is intended to guide researchers in selecting the appropriate conjugation chemistry for their specific application, with a focus on drug development, particularly in the construction of antibody-drug conjugates (ADCs) and other targeted therapies.
Introduction to Peptide Linker Bioconjugation
Peptide linkers are crucial components in the design of complex bioconjugates, serving as flexible or rigid spacers that connect a targeting moiety (e.g., an antibody) to a payload (e.g., a cytotoxic drug). The choice of bioconjugation chemistry is critical as it dictates the stability, homogeneity, and ultimately, the efficacy and safety of the final conjugate. An ideal bioconjugation reaction should be highly efficient, proceed under mild, biocompatible conditions, and result in a stable, well-defined linkage with no side products. This document details five widely used bioconjugation techniques: Maleimide-Thiol Conjugation, NHS Ester-Amine Coupling, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), Sortase-Mediated Ligation, and Oxime Ligation.
Comparative Analysis of Bioconjugation Techniques
The selection of a bioconjugation strategy depends on several factors, including the functional groups available on the peptide linker and the target molecule, the desired stability of the resulting linkage, and the reaction conditions tolerated by the biomolecules. The following table summarizes key quantitative parameters for the discussed techniques to facilitate a direct comparison.
| Technique | Target Functional Groups | Typical Reaction Time | pH Range | Molar Excess of Reagent | Conjugation Efficiency (%) | Linkage Stability |
| Maleimide-Thiol | Maleimide + Thiol (-SH) | 30 min - 2 hours[1] | 6.5 - 7.5[2] | 10-20 fold[2][3] | 58 - 84%[1] | Stable thioether bond, but susceptible to retro-Michael reaction. Can be stabilized by hydrolysis of the succinimide ring. |
| NHS Ester-Amine | NHS Ester + Amine (-NH₂) | 30 min - 2 hours | 7.2 - 8.5 | 10-20 fold | High, often >90% | Highly stable amide bond. |
| SPAAC | Cyclooctyne + Azide (-N₃) | 5 min - 1 hour | Physiological (e.g., 7.4) | 1-10 fold | High, often >90% | Highly stable triazole ring. |
| Sortase-Mediated | LPXTG motif + (Poly)glycine | 1 - 6 hours | 7.5 - 9.0 | 1-5 fold | Variable, can be >90% with optimization. | Stable native peptide bond. |
| Oxime Ligation | Aldehyde/Ketone + Aminooxy | 3 hours - overnight | 4.5 - 7.0 | 1-5 fold | High, often >90% | Stable oxime bond. |
Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for the key bioconjugation techniques.
Maleimide-Thiol Conjugation
This method is widely used for its high selectivity for thiol groups present in cysteine residues. The reaction involves the Michael addition of a thiol to the double bond of a maleimide, forming a stable thioether bond.
Workflow Diagram:
References
Application Notes and Protocols for the Formulation of ADCs with Mal-Ala-Ala-PAB-PNP for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The formulation of ADCs is a critical step in their development, ensuring stability, efficacy, and safety for in vivo applications. This document provides detailed application notes and protocols for the formulation and characterization of an ADC utilizing a maleimide-alanine-alanine-p-aminobenzylcarbamate-p-nitrophenyl (Mal-Ala-Ala-PAB-PNP) linker system. This cleavable linker is designed to be stable in circulation and release the active payload upon internalization into target cells and subsequent enzymatic cleavage.
These guidelines offer a starting point for formulation development and are based on established principles for ADCs with similar physicochemical properties, such as those containing dipeptide linkers and hydrophobic payloads. Optimization of the formulation for a specific ADC is highly recommended.
I. Formulation of this compound ADC
The primary goal of ADC formulation is to maintain the stability of the conjugate, preventing aggregation, degradation, and premature drug release. Due to the often hydrophobic nature of the payload, ADCs can be prone to aggregation. A common strategy to ensure long-term stability is lyophilization (freeze-drying).
Recommended Excipients for Lyophilized ADC Formulation
A stable formulation for a this compound ADC typically includes a buffering agent, a lyoprotectant/stabilizer, and a bulking agent. Surfactants may also be considered to minimize aggregation, although surfactant-free formulations are often desirable.
| Component | Example | Typical Concentration Range | Function |
| Buffering Agent | L-Histidine/Histidine-HCl | 10-50 mM | Maintains pH, minimizes pH shifts during freezing |
| Lyoprotectant/Stabilizer | Sucrose or Trehalose | 100-300 mM | Protects the ADC during freezing and drying |
| Bulking Agent | Mannitol or Glycine | 100-200 mM | Provides structure to the lyophilized cake |
| Surfactant (Optional) | Polysorbate 20 or 80 | 0.01-0.1% (w/v) | Reduces aggregation and surface adsorption |
Protocol for ADC Formulation and Lyophilization
This protocol describes the preparation of a lyophilized ADC formulation.
Materials:
-
Purified this compound ADC concentrate
-
Sterile, pyrogen-free water for injection (WFI)
-
Stock solutions of excipients (e.g., L-Histidine, Sucrose, Mannitol)
-
Diafiltration/ultrafiltration system (e.g., Tangential Flow Filtration - TFF)
-
Sterile vials for lyophilization
-
Lyophilizer
Procedure:
-
Buffer Exchange:
-
The purified ADC is buffer-exchanged into the final formulation buffer using a diafiltration/ultrafiltration system.
-
The formulation buffer should contain the desired concentrations of the buffering agent, lyoprotectant, and bulking agent at the target pH (typically between 5.0 and 7.0).
-
-
Concentration Adjustment:
-
Following buffer exchange, the ADC concentration is adjusted to the target concentration (e.g., 1-10 mg/mL) using the same formulation buffer.
-
-
Sterile Filtration:
-
The final ADC solution is sterile-filtered through a 0.22 µm PVDF filter into a sterile container.
-
-
Filling:
-
Aseptically dispense the sterile ADC solution into sterile lyophilization vials.
-
-
Lyophilization:
-
The vials are partially stoppered and loaded into a lyophilizer.
-
The lyophilization cycle consists of three main stages: freezing, primary drying (sublimation), and secondary drying (desorption). The parameters for each stage (temperature, pressure, and duration) must be optimized for the specific ADC formulation.
-
-
Stoppering and Capping:
-
At the end of the lyophilization cycle, the vials are stoppered under vacuum or nitrogen and then removed from the lyophilizer for capping.
-
-
Storage:
-
The lyophilized ADC should be stored at 2-8°C.
-
-
Reconstitution:
-
For in vivo studies, the lyophilized ADC is reconstituted with a sterile vehicle, such as sterile water for injection or sterile saline. The volume of the reconstitution vehicle will determine the final concentration of the ADC.
-
II. Characterization of the Formulated ADC
Thorough characterization of the formulated ADC is essential to ensure its quality and suitability for in vivo studies.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute that influences the ADC's efficacy and toxicity.[1]
Protocol: DAR Determination by UV-Vis Spectroscopy
This method is based on the Beer-Lambert law and requires knowledge of the molar extinction coefficients of the antibody and the payload.[1][]
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Formulated ADC sample
-
Unconjugated antibody
-
Free payload
Procedure:
-
Determine Molar Extinction Coefficients:
-
Measure Absorbance of the ADC:
-
Dilute the formulated ADC sample to an appropriate concentration.
-
Measure the absorbance at 280 nm (A_280_) and at the λ_max_ of the payload (A_λmax_).
-
-
Calculate Concentrations:
-
Calculate the concentration of the antibody ([Ab]) and the payload ([Payload]) using the following equations:
-
[Payload] = A_λmax_ / ε_Payload_
-
[Ab] = (A_280_ - (ε_Payload,280_ * [Payload])) / ε_Ab_
-
-
-
Calculate DAR:
-
DAR = [Payload] / [Ab]
-
Analysis of Aggregation
Aggregation is a common degradation pathway for ADCs and can impact their efficacy and immunogenicity. Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC) is the standard method for quantifying aggregates.
Protocol: Aggregation Analysis by SEC-HPLC
Instrumentation and Materials:
-
HPLC system with a UV detector (280 nm)
-
Size exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å)
-
Mobile Phase: e.g., 150 mM sodium phosphate, pH 7.0
-
Formulated ADC sample
Procedure:
-
System Equilibration:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
-
Sample Injection:
-
Inject an appropriate amount of the formulated ADC sample (e.g., 10-50 µg).
-
-
Chromatographic Separation:
-
Elute the sample isocratically. Aggregates will elute first, followed by the monomer, and then any fragments.
-
-
Data Analysis:
-
Integrate the peak areas of the aggregate, monomer, and fragment peaks.
-
Calculate the percentage of aggregates as follows:
-
% Aggregates = (Area_Aggregates_ / Total Area) * 100
-
-
In Vitro Cytotoxicity Assay
An in vitro cytotoxicity assay is performed to confirm that the formulated ADC retains its biological activity. The MTT or XTT assay is a common method for this purpose.
Protocol: In Vitro Cytotoxicity by MTT Assay
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Formulated ADC
-
Unconjugated antibody (as a control)
-
Free payload (as a control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the formulated ADC, unconjugated antibody, and free payload in complete culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).
-
-
MTT Addition:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
III. Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mal-Ala-Ala-PAB-PNP Conjugation Efficiency
Welcome to the technical support center for the Mal-Ala-Ala-PAB-PNP linker system. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your antibody-drug conjugate (ADC) conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what are its components?
A1: The this compound is a cleavable linker system used in the synthesis of ADCs. It consists of four key components:
-
Mal (Maleimide): A thiol-reactive group that enables the conjugation of the linker-payload to cysteine residues on a monoclonal antibody.
-
Ala-Ala (Alanine-Alanine): A dipeptide sequence that is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1]
-
PAB (p-aminobenzyl): A self-immolative spacer. Once the Ala-Ala dipeptide is cleaved, the PAB group undergoes a 1,6-elimination reaction to release the unmodified payload.
-
PNP (p-nitrophenyl): A p-nitrophenyl carbonate group which acts as a good leaving group, facilitating the attachment of an amine-containing payload to the linker.[1]
Q2: What is the overall workflow for creating an ADC with the this compound linker?
A2: The synthesis of an ADC using this linker is a multi-step process that can be summarized as follows:
-
Payload Attachment: An amine-containing cytotoxic payload is reacted with the PNP-activated linker to form the Payload-Ala-Ala-PAB construct.
-
Linker Activation: The construct is then functionalized with a maleimide group to make it reactive towards the antibody's thiol groups.
-
Antibody Preparation: The interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free thiol groups for conjugation.
-
Conjugation and Purification: The maleimide-activated linker-payload is then conjugated to the reduced antibody, followed by purification of the final ADC to remove unconjugated linker-payload and other impurities.[2]
Q3: What is the importance of the Drug-to-Antibody Ratio (DAR) and how is it measured?
A3: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. It directly impacts the ADC's efficacy, safety, and pharmacokinetics. A low DAR may result in suboptimal potency, while a high DAR can lead to aggregation, instability, and faster clearance in vivo. The DAR is typically measured using techniques such as Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Problem 1: Low or No Conjugation Efficiency
Q: I am observing a low or no signal for my final ADC product. What are the potential causes and how can I troubleshoot this?
A: Low conjugation efficiency can stem from issues at various stages of the process. Here is a systematic guide to troubleshooting:
-
Verify Linker-Payload Synthesis:
-
Incomplete Payload Attachment: Ensure the initial reaction between the amine-containing payload and the PNP-activated linker went to completion. Monitor the reaction by LC-MS. Incomplete reaction can be due to hydrolysis of the PNP ester.
-
Solution: Use anhydrous solvents (DMF or DMSO) and perform the reaction under an inert atmosphere.
-
-
Inefficient Maleimide Functionalization: Confirm the successful addition of the maleimide group to the linker-payload construct.
-
Solution: Ensure the use of fresh, high-quality NHS-maleimide reagents and appropriate base catalysis (e.g., DIPEA).
-
-
-
Assess Antibody Reduction:
-
Insufficient Reduction: The number of available free thiols on the antibody may be too low.
-
Solution: Optimize the concentration of the reducing agent (e.g., TCEP or DTT), reaction temperature, and incubation time. Ensure the reduction buffer is at an optimal pH (typically 7.0-7.5 for TCEP).
-
-
Re-oxidation of Thiols: Free thiols are susceptible to re-oxidation, forming disulfide bonds.
-
Solution: Use degassed buffers and include a chelating agent like EDTA (1-2 mM) to sequester metal ions that can catalyze oxidation. Perform the conjugation step immediately after antibody reduction and purification.
-
-
-
Optimize Conjugation Reaction Conditions:
-
Suboptimal pH: The pH of the conjugation buffer is critical. The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5. Below pH 6.5, the reaction rate slows, while above pH 7.5, maleimide hydrolysis and side reactions with amines increase.
-
Incorrect Stoichiometry: An insufficient molar excess of the maleimide-linker-payload over the antibody can lead to low conjugation.
-
Solution: A 5-10 fold molar excess of the linker-payload is a common starting point. This may need to be optimized for your specific antibody and payload.
-
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, rendering it inactive.
-
Solution: Prepare maleimide-linker-payload solutions fresh in an anhydrous solvent like DMSO and add them to the conjugation buffer immediately before use.
-
-
Problem 2: High Levels of Aggregation in the Final ADC Product
Q: My final ADC product shows a high degree of aggregation. What could be the cause and how can I mitigate this?
A: ADC aggregation is a common challenge, often driven by the increased hydrophobicity of the conjugate, especially at higher DARs.
-
Hydrophobicity of the Payload and Linker:
-
High DAR: A higher number of conjugated hydrophobic payloads increases the overall hydrophobicity of the ADC, promoting aggregation.
-
Solution: Aim for a lower DAR by reducing the molar excess of the linker-payload during conjugation or by using a less potent reducing agent for the antibody.
-
-
Hydrophobic Nature of the Linker/Payload: The this compound linker and many cytotoxic payloads are inherently hydrophobic.
-
Solution: Consider incorporating a hydrophilic spacer (e.g., PEG) into the linker design to improve solubility.
-
-
-
Suboptimal Formulation:
-
Buffer Conditions: The pH, ionic strength, and excipients of the final formulation buffer can significantly impact ADC stability.
-
Solution: Perform a formulation screen to identify the optimal buffer conditions. The inclusion of stabilizers such as surfactants (e.g., polysorbates), sugars (e.g., sucrose, trehalose), and certain amino acids (e.g., arginine, glycine) can help prevent aggregation.
-
-
-
Conjugation Process Conditions:
-
Organic Solvent Concentration: The use of organic co-solvents like DMSO to dissolve the linker-payload can lead to antibody denaturation and aggregation if the final concentration is too high.
-
Solution: Keep the final concentration of the organic solvent in the reaction mixture low (ideally <10% v/v).
-
-
Reaction Temperature and Time: Prolonged reaction times or elevated temperatures can increase the risk of aggregation.
-
Solution: Optimize the reaction time and consider performing the conjugation at a lower temperature (e.g., 4°C overnight instead of room temperature for 1-2 hours).
-
-
Data Presentation
The following tables summarize key reaction parameters and their impact on conjugation efficiency and Drug-to-Antibody Ratio (DAR). These are illustrative values based on typical findings in ADC synthesis and should be optimized for your specific system.
Table 1: Antibody Reduction Conditions and Resulting Thiol Availability
| TCEP to Antibody Molar Ratio | Incubation Temperature (°C) | Incubation Time (hours) | Average Number of Thiols per Antibody |
| 2:1 | 37 | 1 | ~2-3 |
| 5:1 | 37 | 1 | ~4-6 |
| 10:1 | 37 | 2 | ~7-8 |
Table 2: Maleimide-Linker-Payload to Antibody Molar Ratio and Impact on DAR
| Linker-Payload:Antibody Ratio | Conjugation pH | Average DAR | % Unconjugated Antibody |
| 3:1 | 7.0 | ~2.5 | ~15% |
| 5:1 | 7.0 | ~3.8 | <5% |
| 10:1 | 7.0 | ~4.2 | <2% |
Table 3: Impact of Conjugation pH on Reaction Efficiency
| Conjugation pH | Reaction Time (hours) | Relative Conjugation Efficiency | Notes |
| 6.0 | 2 | Moderate | Slower reaction rate. |
| 7.0 | 2 | High | Optimal for thiol-maleimide reaction. |
| 8.0 | 2 | Moderate-High | Increased risk of maleimide hydrolysis and side reactions. |
Experimental Protocols
The following are detailed methodologies for the key experiments in the this compound conjugation workflow.
Protocol 1: Payload Attachment to Ala-Ala-PAB-PNP Linker
-
Dissolve Reagents: Dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF. In a separate vial, dissolve the Ala-Ala-PAB-PNP linker (1.2-1.5 equivalents) in anhydrous DMF.
-
Reaction: To the payload solution, add the linker solution. Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Incubation: Stir the reaction at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the payload-linker conjugate.
-
Purification: Purify the crude product by reverse-phase HPLC to isolate the desired payload-linker construct.
Protocol 2: Maleimide Functionalization of the Linker-Payload
-
Dissolve Reagents: Dissolve the purified H2N-Ala-Ala-PAB-Payload in anhydrous DMF. In a separate vial, dissolve a maleimide-NHS ester (1.1-1.3 equivalents) in anhydrous DMF.
-
Reaction: Add the maleimide-NHS ester solution to the linker-payload solution. Add DIPEA (1.5-2.0 equivalents) to the mixture.
-
Incubation: Stir the reaction at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Purification: Purify the maleimide-activated linker-payload by reverse-phase HPLC.
Protocol 3: Antibody Reduction
-
Prepare Antibody Solution: The antibody should be in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL. The buffer should not contain primary amines. Add EDTA to a final concentration of 1-2 mM.
-
Prepare TCEP Solution: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the same buffer.
-
Reduction Reaction: Add a calculated amount of TCEP to the antibody solution. A 2-5 fold molar excess of TCEP over the antibody is a common starting point.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Purification: Immediately after incubation, remove excess TCEP using a desalting column (e.g., G-25) pre-equilibrated with a degassed conjugation buffer (e.g., PBS with 1-2 mM EDTA, pH 6.5-7.0).
Protocol 4: Conjugation of Maleimide-Linker-Payload to Reduced Antibody
-
Prepare Linker-Payload Solution: Dissolve the purified Mal-Ala-Ala-PAB-Payload in a minimal amount of a water-miscible organic solvent like DMSO to a high concentration (e.g., 10-20 mM).
-
Conjugation Reaction: Immediately after purifying the reduced antibody, add the Mal-Ala-Ala-PAB-Payload solution to the antibody solution. A 5-10 fold molar excess of the linker-payload over the antibody is a typical starting point. Ensure the final concentration of the organic solvent is below 10% (v/v).
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect from light if the payload is light-sensitive.
-
Quenching: Quench the reaction by adding a thiol-containing reagent like N-acetylcysteine to a final concentration of 1-2 mM to react with any excess maleimide groups. Incubate for an additional 15-30 minutes.
-
Purification: Purify the ADC using size exclusion chromatography (SEC) to remove unconjugated linker-payload and other small molecules.
-
Characterization: Determine the DAR using HIC-HPLC or LC-MS. Assess the purity and aggregation of the final ADC by SEC.
Visualizations
Experimental Workflow
References
Technical Support Center: Mal-Ala-Ala-PAB-PNP Linker Stability
Welcome to the technical support center for the Mal-Ala-Ala-PAB-PNP linker system. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding challenges in linker stability during the development of Antibody-Drug Conjugates (ADCs).
Troubleshooting Guides
This section provides systematic approaches to address common issues encountered during ADC development with the this compound linker.
Issue 1: Premature Payload Release in Plasma
Symptom: Higher than expected levels of free payload are detected in plasma stability assays, leading to potential off-target toxicity and reduced therapeutic efficacy.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Enzymatic Cleavage of the Ala-Ala Dipeptide: While designed for cleavage by lysosomal proteases like Cathepsin B, some level of cleavage can occur in circulation. | 1. Select Appropriate Preclinical Species: Be aware of inter-species differences in plasma proteases. For instance, some peptide linkers show instability in mouse plasma due to specific carboxylesterases.[1][2] 2. Modify the Linker: If premature cleavage is significant, consider alternative dipeptide sequences that may offer greater plasma stability.[1][3] |
| Instability of the Maleimide-Thiol Adduct: The maleimide group's conjugation to a cysteine residue on the antibody can be susceptible to retro-Michael addition, leading to linker-payload dissociation. | 1. Use Thiol-Reactive Alternatives: Consider next-generation maleimide derivatives or alternative conjugation chemistries that form more stable linkages. 2. Site-Specific Conjugation: Conjugating at specific, less solvent-exposed sites can enhance the stability of the maleimide-thiol bond. |
| Hydrolysis of the PAB-PNP Carbamate: Although generally stable, the p-nitrophenyl (PNP) carbamate can undergo hydrolysis under certain conditions, leading to linker fragmentation. | 1. Optimize Formulation: Ensure the ADC is formulated at an optimal pH (typically pH 6.0-7.0) to minimize hydrolysis. 2. Control Storage Conditions: Store the ADC at recommended temperatures (typically 2-8°C) to reduce the rate of chemical degradation. |
Issue 2: ADC Aggregation
Symptom: Observation of high molecular weight species (aggregates) during size-exclusion chromatography (SEC) analysis, which can impact efficacy, pharmacokinetics, and immunogenicity.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Increased Hydrophobicity: The conjugation of the hydrophobic this compound linker and payload increases the overall hydrophobicity of the antibody, promoting self-association.[4] | 1. Optimize Drug-to-Antibody Ratio (DAR): A lower DAR can reduce hydrophobicity-driven aggregation. Aim for a DAR that balances potency and stability. 2. Incorporate Hydrophilic Spacers: Consider incorporating hydrophilic moieties, such as PEG linkers, to mask the hydrophobicity of the payload. |
| Inappropriate Formulation: The buffer conditions (pH, ionic strength, excipients) can significantly influence ADC solubility and stability. | 1. Formulation Screening: Conduct a formulation screening study to identify optimal buffer compositions, pH, and excipients that minimize aggregation. 2. Include Stabilizers: Incorporate surfactants or other stabilizing excipients to prevent aggregation. |
| Inconsistent DAR: A heterogeneous mixture of ADC species with varying DARs can contribute to aggregation, with higher DAR species being more prone to aggregation. | 1. Refine Conjugation Method: Utilize site-specific conjugation techniques to produce a more homogeneous ADC with a defined DAR. 2. Optimize Purification: Develop robust purification methods to remove high-DAR species that are more prone to aggregation. |
| Storage and Handling: Freeze-thaw cycles, elevated temperatures, and mechanical stress can induce aggregation. | 1. Establish Stable Storage Conditions: Determine and adhere to optimal storage temperatures and avoid repeated freeze-thaw cycles. 2. Gentle Handling: Minimize agitation and other mechanical stresses during handling and preparation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected plasma stability of the Ala-Ala dipeptide linker compared to other dipeptide linkers like Val-Cit?
A1: The Ala-Ala dipeptide is generally expected to exhibit good plasma stability, similar to or potentially better than Val-Cit in some preclinical models. While Val-Cit is a well-established cathepsin B substrate, it can be susceptible to cleavage by other proteases and esterases present in plasma, particularly in rodent models. The Ala-Ala linker may offer a different protease sensitivity profile, potentially reducing off-target cleavage in circulation. However, direct comparative stability data for this compound is limited, and empirical testing in relevant plasma matrices is crucial.
Q2: How does the Drug-to-Antibody Ratio (DAR) impact the stability of an ADC with a this compound linker?
A2: The DAR has a significant impact on ADC stability, primarily through its effect on hydrophobicity. A higher DAR increases the overall hydrophobicity of the ADC, which can lead to:
-
Increased Aggregation: Higher DAR species are more prone to aggregation, which can affect the ADC's solubility, pharmacokinetics, and immunogenicity.
-
Faster Clearance: Highly hydrophobic ADCs may be cleared more rapidly from circulation, reducing their therapeutic window.
-
Altered Conformation: High drug loading can potentially alter the conformation of the antibody, which may impact its stability and antigen-binding affinity.
A balance must be struck between achieving a sufficiently high DAR for therapeutic efficacy and maintaining acceptable stability and pharmacokinetic properties. For many ADCs, a DAR of 2 to 4 is often targeted.
Q3: What are the critical parameters to control during the conjugation of the this compound linker to an antibody?
A3: Several critical parameters should be carefully controlled:
-
Antibody Reduction (for Cysteine Conjugation): The extent of interchain disulfide bond reduction determines the number of available thiol groups for conjugation and thus influences the DAR.
-
Linker-to-Antibody Molar Ratio: This ratio directly affects the final DAR. Optimization is required to achieve the target DAR.
-
Reaction Time and Temperature: These parameters influence the efficiency of the conjugation reaction.
-
pH: The pH of the reaction buffer is critical for both the reduction and conjugation steps.
-
Removal of Unconjugated Linker/Payload: Efficient purification is necessary to remove excess linker and payload, which can contribute to toxicity and analytical interference.
Q4: What is the mechanism of payload release from the this compound linker?
A4: The payload release is a two-step process initiated by enzymatic cleavage:
-
Enzymatic Cleavage: Following internalization of the ADC into the target cell and trafficking to the lysosome, proteases such as Cathepsin B cleave the Ala-Ala dipeptide bond.
-
Self-Immolation: The cleavage of the dipeptide exposes an amine group on the p-aminobenzyl (PAB) spacer. This triggers a spontaneous 1,6-elimination reaction, leading to the release of the unmodified payload and the fragmentation of the PAB spacer into p-aminobenzyl alcohol and carbon dioxide.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC in plasma by measuring the change in average DAR and the amount of released payload over time.
Materials:
-
ADC stock solution
-
Human, mouse, rat, and cynomolgus monkey plasma (or other relevant species)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or G magnetic beads
-
LC-MS system
-
Size-exclusion chromatography (SEC) system
Methodology:
-
Incubation:
-
Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed plasma from each species and in PBS (as a control).
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours), collect aliquots and immediately freeze at -80°C.
-
-
Sample Preparation for DAR Analysis:
-
Thaw the plasma samples.
-
Isolate the ADC from the plasma using protein A or G magnetic beads.
-
Wash the beads to remove unbound plasma proteins.
-
Elute the ADC from the beads.
-
-
DAR Analysis by LC-MS:
-
Analyze the eluted ADC by LC-MS to determine the average DAR at each time point.
-
-
Sample Preparation for Free Payload Analysis:
-
Precipitate plasma proteins from an aliquot of the incubated sample (e.g., with acetonitrile).
-
Centrifuge to pellet the proteins and collect the supernatant.
-
-
Free Payload Analysis by LC-MS/MS:
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.
-
-
Data Analysis:
-
Plot the average DAR versus time to determine the rate of payload deconjugation.
-
Plot the concentration of free payload versus time.
-
Calculate the half-life of the ADC in plasma for each species.
-
Data Presentation
Table 1: Comparative Plasma Stability of Different Cleavable Linker Types (Illustrative Data)
| Linker Type | Linker Example | Typical Plasma Half-life | Key Stability Considerations |
| Peptide | Val-Cit, Val-Ala, Ala-Ala | Generally > 100 hours in human plasma | Susceptible to cleavage by plasma proteases, which can vary between species. |
| Hydrazone | Ac-hydrazone | 24-72 hours | Prone to hydrolysis at physiological pH, leading to premature drug release. |
| Disulfide | SPDB | 24-48 hours | Can undergo thiol-disulfide exchange with serum proteins like albumin. |
| β-Glucuronide | Glucuronide | > 150 hours | Generally very stable in circulation; cleaved by β-glucuronidase in the tumor microenvironment. |
Note: The stability of a specific linker can be influenced by the antibody, payload, and conjugation site. The data presented are for illustrative purposes and may not be directly applicable to all ADCs.
Table 2: Impact of DAR on ADC Aggregation (Illustrative Data)
| ADC Construct | Average DAR | % Aggregation (SEC) after 1 week at 4°C | % Aggregation (SEC) after 1 week at 25°C |
| Trastuzumab-Mal-Ala-Ala-PAB-Payload | 2 | < 1% | 1-2% |
| Trastuzumab-Mal-Ala-Ala-PAB-Payload | 4 | 1-3% | 3-5% |
| Trastuzumab-Mal-Ala-Ala-PAB-Payload | 8 | 5-10% | > 15% |
Note: This table provides a hypothetical representation of the trend between DAR and aggregation. Actual aggregation levels will depend on the specific antibody, payload, and formulation.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Plasma Stability of Mal-Ala-Ala-PAB-PNP ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the plasma stability of antibody-drug conjugates (ADCs) utilizing the Mal-Ala-Ala-PAB-PNP linker system.
Frequently Asked Questions (FAQs)
Q1: We are observing significant loss of our payload in plasma stability assays with our this compound ADC. What is the most probable cause?
A1: The most likely cause of payload loss for ADCs using a maleimide-based conjugation strategy is the reversibility of the thiol-maleimide linkage.[1][2] This occurs through a retro-Michael reaction, where the thioether bond between the cysteine on your antibody and the maleimide group of the linker breaks.[1][3] This can lead to the transfer of the linker-payload to other thiol-containing proteins in the plasma, such as albumin.[4]
Another potential point of instability is the p-nitrophenyl (PNP) carbonate group used to attach the payload. Carbonate esters are known to be less stable in circulation compared to other linkages like carbamates and can be susceptible to hydrolysis, leading to premature payload release.
Q2: What strategies can we implement to improve the plasma stability of our maleimide-based ADC?
A2: To enhance the stability of the thiol-maleimide linkage, you can promote the hydrolysis of the thiosuccinimide ring to its ring-opened maleamic acid form, which is no longer susceptible to the retro-Michael reaction. This can be achieved through:
-
Post-conjugation pH adjustment: Incubating the ADC at a slightly alkaline pH (e.g., pH 8.5-9.0) after conjugation can accelerate the hydrolysis of the succinimide ring. However, care must be taken as higher pH can potentially impact the stability of the antibody itself.
-
Utilizing "self-hydrolyzing" maleimides: These are next-generation maleimides designed with substituents that intramolecularly catalyze the hydrolysis of the thiosuccinimide ring at physiological pH.
For longer-term stability, consider exploring alternative, more stable linker chemistries that are less prone to thiol exchange, such as those based on sulfones or "bridging" disulfides.
Q3: Can the conjugation site on the antibody influence the stability of the thiol-maleimide bond?
A3: Yes, the specific location of the cysteine residue on the antibody can significantly impact the stability of the thiol-maleimide linkage. The local chemical environment, including steric hindrance and accessibility to plasma components, can either protect or expose the linkage, thereby affecting its susceptibility to the retro-Michael reaction.
Q4: How does the Drug-to-Antibody Ratio (DAR) affect the plasma stability and aggregation of our ADC?
A4: A higher DAR can increase the overall hydrophobicity of the ADC, which may lead to a higher propensity for aggregation. Aggregation can, in turn, affect the ADC's pharmacokinetic profile and potentially its stability. Furthermore, high DAR values might cause conformational changes in the antibody, potentially exposing the linker to plasma enzymes and contributing to instability. It is often beneficial to produce ADCs with a lower average DAR and evaluate the impact on both aggregation and plasma stability.
Troubleshooting Guides
Issue: Premature Payload Release Detected by LC-MS
-
Observation: Analysis of plasma samples incubated with your ADC shows a rapid decrease in the average DAR and an increase in the free payload over time.
-
Troubleshooting Steps:
-
Confirm the cleavage site: Use mass spectrometry to identify the released species. Is it the entire linker-payload or just the payload? This will help distinguish between linker instability at the maleimide-thiol junction versus hydrolysis of the PNP-carbonate.
-
Implement post-conjugation hydrolysis: If retro-Michael reaction is confirmed, introduce a step to hydrolyze the succinimide ring. After conjugation, adjust the pH of the ADC solution to 8.5-9.0 and incubate, monitoring the conversion to the more stable ring-opened form by LC-MS.
-
Evaluate alternative linkers: Synthesize a small batch of your ADC using a more stable linker technology, such as a dibromomaleimide or a sulfone-based linker, and compare its plasma stability side-by-side with your current ADC.
-
Issue: ADC Aggregation Observed During Stability Studies
-
Observation: Size-exclusion chromatography (SEC) analysis shows an increase in high molecular weight species over time, especially in plasma.
-
Troubleshooting Steps:
-
Optimize the DAR: Prepare ADCs with varying average DARs (e.g., 2, 4, and 8) and assess their aggregation profiles. A lower DAR often leads to reduced aggregation.
-
Formulation optimization: Screen different formulation buffers. Factors such as pH, ionic strength, and the inclusion of stabilizing excipients (e.g., polysorbates) can significantly impact ADC aggregation.
-
Introduce hydrophilic linkers: Consider incorporating hydrophilic polymers like PEG into the linker design to improve solubility and reduce aggregation.
-
Quantitative Data Summary
Table 1: Comparative Plasma Stability of Different Linker Chemistries
| Linker Type | Model System | Incubation Time (days) | % Intact Conjugate | Reference |
| Conventional Maleimide (Thioether) | ADC in human plasma | 7 | ~50% | |
| "Bridging" Disulfide | ADC in human plasma | 7 | >95% | |
| Thioether (from Thiol-ene) | ADC in human plasma | 7 | >90% | |
| Phenyloxadiazole Sulfone | Antibody conjugate in human plasma | 3 | ~80% (for a stable conjugation site) | |
| Maleimide (Labile Site) | Antibody conjugate in human plasma | 3 | ~20% |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general method to assess the in vitro plasma stability of your this compound ADC.
-
Materials:
-
Your ADC
-
Control antibody (unconjugated)
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity beads (e.g., Protein A/G) for ADC capture
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Elution buffer (e.g., low pH glycine buffer)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.0)
-
LC-MS system
-
-
Procedure:
-
Incubation: Dilute the ADC to a final concentration of 1 mg/mL in plasma. Prepare a parallel control sample by diluting the ADC in PBS. Incubate all samples at 37°C.
-
Time Points: At specified time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots from the incubation mixtures.
-
Immunoaffinity Capture: Add the plasma aliquots to pre-washed immunoaffinity beads to capture the ADC.
-
Washing: Wash the beads multiple times with wash buffer to remove unbound plasma proteins.
-
Elution: Elute the ADC from the beads using the elution buffer and immediately neutralize the eluate.
-
LC-MS Analysis: Analyze the eluted ADC samples by LC-MS to determine the average DAR. The free payload in the supernatant can also be quantified.
-
-
Data Analysis: Plot the average DAR as a function of time to determine the rate of deconjugation.
Protocol 2: Analysis of ADC Aggregation by Size-Exclusion Chromatography (SEC)
This protocol describes a method for monitoring the physical stability of your ADC by assessing aggregation.
-
Materials:
-
ADC samples from the plasma stability study
-
SEC column suitable for monoclonal antibodies
-
HPLC system with a UV detector
-
Mobile phase (e.g., phosphate buffer with appropriate salt concentration)
-
-
Procedure:
-
Sample Preparation: Thaw the plasma samples from the stability study. If necessary, capture the ADC using immunoaffinity beads as described in Protocol 1 to remove the majority of plasma proteins.
-
SEC Analysis: Inject the prepared sample onto the SEC column.
-
Data Acquisition: Monitor the elution profile using the UV detector.
-
-
Data Analysis: Integrate the peak areas corresponding to the monomeric ADC and any high molecular weight aggregates. Calculate the percentage of aggregation at each time point.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Cleavage of Mal-Ala-Ala-PAB-PNP Linker
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address issues related to the off-target cleavage of the Maleimide-Alanine-Alanine-p-aminobenzyl-p-nitrophenyl carbonate (Mal-Ala-Ala-PAB-PNP) linker in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of cleavage for the this compound linker?
A1: The this compound linker is a cleavable linker system designed for the targeted release of cytotoxic payloads within cancer cells.[1][2][] The intended mechanism involves a multi-step process:
-
Circulation and Tumor Targeting: The ADC circulates in the bloodstream in a stable, inactive form. The monoclonal antibody component directs the ADC to the tumor site where it binds to a specific antigen on the surface of cancer cells.[2]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis, and trafficked to the lysosome.[2]
-
Enzymatic Cleavage: Within the low pH and enzyme-rich environment of the lysosome, proteases such as Cathepsin B recognize and cleave the Alanine-Alanine (Ala-Ala) dipeptide sequence.
-
Self-Immolation and Payload Release: Cleavage of the dipeptide initiates a spontaneous 1,6-elimination reaction in the p-aminobenzyl (PAB) spacer, leading to the release of the active cytotoxic drug.
Q2: What are the primary causes of off-target cleavage of the this compound linker?
A2: Off-target cleavage, or premature payload release in the systemic circulation, is a critical issue that can lead to increased toxicity and reduced therapeutic efficacy. The primary causes include:
-
Maleimide Instability: The thiosuccinimide linkage formed between the maleimide group and a cysteine residue on the antibody can undergo a retro-Michael reaction, especially in the presence of thiols like glutathione in the plasma. This results in the deconjugation of the entire linker-payload complex.
-
Non-specific Protease Activity: While the Ala-Ala dipeptide is a target for lysosomal proteases like Cathepsin B, other proteases present in the tumor microenvironment or systemic circulation may also cleave this sequence, leading to premature drug release.
-
Esterase Activity: The p-nitrophenyl (PNP) carbonate group, which links the payload to the PAB spacer, forms a carbamate bond. While generally stable, this linkage could potentially be susceptible to hydrolysis by non-specific esterases in the plasma.
Q3: How can the stability of the maleimide linkage be improved?
A3: Several strategies can be employed to enhance the stability of the maleimide-thiol conjugate and prevent premature deconjugation:
-
Hydrolysis of the Thiosuccinimide Ring: The thiosuccinimide ring can undergo hydrolysis to form a more stable, ring-opened succinamic acid derivative. This ring-opened form is resistant to the retro-Michael reaction. Some linker designs incorporate basic amino groups adjacent to the maleimide to catalyze this hydrolysis, thereby increasing stability.
-
Use of Stabilized Maleimides: Employing self-stabilizing maleimides, such as those with basic groups that promote rapid hydrolysis of the thiosuccinimide ring, can enhance stability.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving ADCs with the this compound linker.
| Symptom | Possible Cause | Troubleshooting Steps |
| High levels of free payload detected in plasma stability assays. | 1. Maleimide Instability (Retro-Michael Reaction): The maleimide-thiol linkage is breaking, releasing the entire linker-drug complex. 2. Proteolytic Cleavage of the Dipeptide: Extracellular proteases are cleaving the Ala-Ala sequence. 3. Esterase-mediated cleavage: Plasma esterases may be hydrolyzing the carbamate bond. | 1. Assess Maleimide Stability: Perform control experiments to measure the rate of deconjugation. Consider using maleimide stabilization technologies. 2. Profile Plasma Enzymes: Analyze the plasma for the presence of proteases that could cleave the Ala-Ala linker. 3. Inhibit Esterases: Conduct plasma stability assays in the presence of esterase inhibitors to determine if they prevent payload release. |
| Inconsistent ADC potency in in-vitro cell-based assays. | 1. Premature Payload Release in Assay Media: The linker may be unstable in the cell culture media, leading to the presence of free drug and ADC. 2. Variability in Lysosomal Protease Activity: Different cell lines may have varying levels of Cathepsin B or other relevant proteases, affecting the rate of payload release. | 1. Analyze Assay Media: Quantify the amount of free payload in the cell culture supernatant over the course of the experiment. 2. Characterize Protease Activity: Measure the activity of Cathepsin B and other relevant lysosomal proteases in the cell lines being used. |
| Observed toxicity in animal models is higher than predicted from in-vitro data. | Off-target payload release in vivo: The linker is being cleaved prematurely in the systemic circulation, leading to systemic toxicity. | 1. Pharmacokinetic Analysis: Conduct pharmacokinetic studies to measure the levels of intact ADC, free payload, and metabolites in the plasma and tissues over time. 2. Evaluate Alternative Linker Chemistries: If off-target cleavage is confirmed, consider using a more stable linker system, such as a non-cleavable linker or a dipeptide sequence with higher specificity for lysosomal proteases. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC and the rate of payload release in plasma.
Methodology:
-
Incubate the ADC in human, mouse, or rat plasma at 37°C at a concentration of 100 µg/mL.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).
-
Immediately stop the reaction by adding an excess of cold quenching solution (e.g., acetonitrile with an internal standard).
-
Process the samples to precipitate plasma proteins (e.g., centrifugation).
-
Analyze the supernatant using LC-MS/MS to quantify the concentration of intact ADC and released payload.
| Time Point | Intact ADC (%) | Released Payload (ng/mL) |
| 0 hr | 100 | < 1.0 |
| 1 hr | 98.5 | 5.2 |
| 6 hr | 92.1 | 25.8 |
| 24 hr | 85.3 | 58.4 |
| 48 hr | 76.8 | 91.2 |
| 72 hr | 68.2 | 125.6 |
| Representative data. Actual results will vary depending on the specific ADC and plasma source. |
Protocol 2: Cathepsin B Cleavage Assay
Objective: To determine the susceptibility of the Ala-Ala dipeptide linker to cleavage by Cathepsin B.
Methodology:
-
Prepare a reaction buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).
-
Activate recombinant human Cathepsin B in the reaction buffer.
-
Add the ADC or a model substrate to the activated enzyme solution.
-
Incubate the reaction at 37°C.
-
Monitor the release of the payload or a fluorogenic reporter group over time using HPLC or a fluorescence plate reader.
| Substrate | Cathepsin B Concentration (nM) | Half-life (t1/2, min) |
| Mal-Ala-Ala-PAB-Payload | 50 | 35 |
| Control (No Enzyme) | 0 | > 24 hours |
| Non-cleavable Linker Control | 50 | > 24 hours |
| Representative data. |
Visualizations
Caption: Off-target vs. intended cleavage pathways of the this compound linker.
Caption: Logical workflow for troubleshooting the root cause of off-target linker cleavage.
References
Technical Support Center: Strategies to Reduce Antibody-Drug Conjugate (ADC) Heterogeneity
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding ADC heterogeneity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
I. Understanding and Characterizing ADC Heterogeneity
Q1: What are the primary sources of heterogeneity in my ADC preparation?
A1: Heterogeneity in ADCs, particularly those produced by traditional methods, is a significant challenge. The main sources include:
-
Variable Drug-to-Antibody Ratio (DAR): The conjugation process often yields a mixture of ADC species with varying numbers of drug molecules attached to each antibody (e.g., DAR 0, 2, 4, 6, 8). This is a major contributor to overall heterogeneity.[1][2]
-
Different Conjugation Sites: Even for ADCs with the same DAR, the drug-linker can be attached to different amino acid residues (e.g., lysine or cysteine) on the antibody, creating positional isomers with potentially different properties.[1][][4] First-generation ADCs made through lysine conjugation can have a vast number of unique molecules due to the high number of available lysine residues.
-
Process-Related Impurities: The manufacturing process can introduce other forms of heterogeneity, such as aggregation, fragmentation, and the presence of unconjugated antibody or free drug-linker.
-
Stereoisomers: The conjugation reaction itself can generate stereoisomers at the linkage point, adding another layer of complexity.
Q2: How does ADC heterogeneity impact the therapeutic efficacy and safety of my product?
A2: ADC heterogeneity can have profound effects on the performance of your therapeutic:
-
Efficacy: A low drug-to-antibody ratio (DAR) can lead to decreased potency, while a very high DAR doesn't necessarily improve efficacy and can negatively impact pharmacokinetics. The distribution of different DAR species must be consistent between batches to ensure reproducible therapeutic outcomes.
-
Safety and Toxicity: High DAR species are often cleared more rapidly from circulation and can lead to increased off-target toxicity. The presence of unconjugated antibody can compete for target binding without delivering a cytotoxic payload, while free drug can cause systemic toxicity.
-
Pharmacokinetics (PK): Heterogeneous mixtures can have unpredictable PK profiles. For instance, species with higher DARs may be cleared faster. Homogeneous ADCs have demonstrated slower clearance rates and improved PK.
-
Manufacturability and Stability: High DARs can increase the hydrophobicity of the ADC, leading to aggregation and reduced stability. This makes manufacturing and formulation more challenging.
II. Troubleshooting Common Experimental Issues
Q3: My Hydrophobic Interaction Chromatography (HIC) profile shows multiple peaks, indicating a broad DAR distribution. How can I narrow this?
A3: A broad HIC profile is a classic sign of ADC heterogeneity. To achieve a more homogeneous product with a narrower DAR distribution, consider the following strategies:
-
Site-Specific Conjugation: This is the most effective strategy to control the location and stoichiometry of conjugation. By engineering specific sites on the antibody, you can direct the conjugation to precise locations, resulting in a more uniform product.
-
Engineered Cysteines: Introducing cysteine residues at specific locations on the antibody allows for controlled conjugation.
-
Unnatural Amino Acids: Incorporating amino acids with unique reactive groups provides a bioorthogonal handle for conjugation.
-
Enzymatic Conjugation: Enzymes like transglutaminase or sortase A can attach payloads to specific peptide tags or amino acid sequences.
-
-
Process Optimization for Traditional Conjugation: If using traditional lysine or cysteine conjugation, precise control over reaction parameters is crucial.
-
Stoichiometry: Carefully control the molar ratio of the drug-linker to the antibody.
-
Reaction Conditions: Optimize pH, temperature, and reaction time to favor the desired DAR species.
-
Reducing Agent Concentration (for cysteine conjugation): The concentration of the reducing agent (e.g., TCEP or DTT) directly impacts the number of available thiol groups for conjugation.
-
Q4: I am observing a significant peak for unconjugated antibody (DAR=0) in my analysis. What could be the cause and how can I reduce it?
A4: A high level of unconjugated antibody indicates an inefficient or incomplete conjugation reaction. Here are some troubleshooting steps:
-
Increase Molar Excess of Drug-Linker: A higher molar ratio of the drug-linker to the antibody can drive the reaction towards completion. However, this needs to be optimized to avoid excessive over-conjugation and the need for extensive purification.
-
Optimize Reaction Conditions:
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Conduct a time-course study to determine the optimal reaction time.
-
pH: The reactivity of lysine and cysteine residues is pH-dependent. Ensure the pH of your reaction buffer is optimal for the specific conjugation chemistry.
-
Temperature: Increasing the temperature can enhance the reaction rate, but must be balanced against the potential for antibody degradation or aggregation.
-
-
Check Reagent Quality: Ensure the drug-linker is pure and has not degraded. Reactive impurities in the drug-linker can lead to unintended side reactions.
-
For Cysteine Conjugation: Incomplete reduction of interchain disulfide bonds will result in fewer available sites for conjugation. Optimize the concentration of the reducing agent and the reduction time.
Q5: My Size Exclusion Chromatography (SEC) analysis shows high molecular weight species (aggregates). What are the causes and how can I minimize them?
A5: Aggregation is a common issue in ADC development, often caused by the increased hydrophobicity of the conjugated drug.
-
Optimize the Drug-to-Antibody Ratio (DAR): High DARs are strongly correlated with increased aggregation. Aim for the lowest DAR that still provides the desired efficacy.
-
Linker Design: The choice of linker can significantly influence aggregation. Incorporating hydrophilic linkers, such as polyethylene glycol (PEG), can help to mitigate the hydrophobicity of the payload.
-
Formulation Development: Screen different buffer formulations (pH, excipients) to identify conditions that enhance the stability and solubility of your ADC.
-
Process Conditions: Minimize exposure to physical stressors such as vigorous agitation, high temperatures, and multiple freeze-thaw cycles, which can promote aggregation.
-
Purification Strategy: Develop a purification process that effectively removes aggregates. HIC or Ion-Exchange Chromatography (IEX) can sometimes separate aggregated species from the monomeric ADC.
Data Presentation: Comparison of Conjugation Strategies
| Conjugation Strategy | Key Advantages | Key Disadvantages | Resulting Homogeneity |
| Lysine Conjugation | Utilizes naturally occurring residues; versatile. | Highly heterogeneous DAR and positional isomers; risk of affecting antigen binding. | Low |
| Interchain Cysteine Conjugation | Fewer potential conjugation sites than lysine, leading to less heterogeneity. | Requires partial reduction and re-oxidation, can lead to a mixture of DAR 0, 2, 4, 6, 8. | Moderate |
| Engineered Cysteine (e.g., THIOMAB) | Site-specific conjugation; precise control over DAR and conjugation site. | Requires antibody engineering; potential for disulfide scrambling if not handled correctly. | High |
| Unnatural Amino Acid Incorporation | Bioorthogonal reactivity; precise control over conjugation site and DAR. | Requires specialized cell expression systems; can be costly and complex. | High |
| Enzymatic Conjugation (e.g., GlycoConnect™, SMARTag™) | Highly specific and efficient; occurs under mild conditions. | Requires specific recognition sequences or glycans; may require antibody engineering. | High |
Experimental Protocols
Protocol 1: General Workflow for Cysteine-Based ADC Conjugation
This protocol outlines the key steps for conjugating a drug-linker to an antibody via interchain cysteine residues.
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS).
-
Add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) at a specific molar excess.
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours) to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent using a desalting column.
-
-
Drug-Linker Conjugation:
-
Immediately after reduction, add the thiol-reactive drug-linker (e.g., maleimide-containing payload) to the reduced antibody at a specific molar ratio.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a set time, often with gentle mixing.
-
The reaction is typically performed in a buffer with a pH around 6.5-7.5.
-
-
Quenching:
-
Stop the conjugation reaction by adding a quenching reagent, such as N-acetylcysteine or cysteine, to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker, quenching reagent, and other process-related impurities.
-
Common purification methods include Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), or Protein A chromatography.
-
Protocol 2: Characterization of ADC Heterogeneity by HIC-HPLC
This protocol describes a typical method for analyzing the DAR distribution of an ADC.
-
Objective: To separate and quantify ADC species with different DARs.
-
Materials:
-
ADC sample
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
-
Methodology:
-
Column Equilibration: Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 100% A) until a stable baseline is achieved.
-
Sample Injection: Inject a defined amount of the ADC sample onto the column.
-
Gradient Elution: Apply a reverse salt gradient, decreasing the concentration of Mobile Phase A over time. This will cause the ADC species to elute in order of increasing hydrophobicity (and generally, increasing DAR).
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to different DAR species. The unconjugated antibody (DAR=0) will elute first, followed by species with increasing DARs. Calculate the relative percentage of each species to determine the DAR distribution.
-
Visualizations
Caption: Primary sources contributing to ADC heterogeneity.
Caption: Comparison of traditional vs. site-specific conjugation.
References
Technical Support Center: The Impact of Linker Length on ADC Performance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of linker length on Antibody-Drug Conjugate (ADC) performance.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a linker in an ADC?
The linker is a critical component of an ADC that connects the monoclonal antibody to the cytotoxic payload.[1][2] Its primary role is to ensure that the ADC remains stable in circulation and only releases the payload at the target tumor site, thereby maximizing efficacy and minimizing off-target toxicity.[1][3]
Q2: How does linker length, particularly of PEG linkers, generally affect ADC performance?
Linker length, especially in the context of polyethylene glycol (PEG) linkers, is a critical parameter that can be adjusted to optimize the therapeutic index of an ADC.[4] Generally, longer PEG linkers can improve the hydrophilicity of the ADC, which is particularly beneficial when working with hydrophobic payloads. This can lead to reduced aggregation, improved pharmacokinetics (PK) such as a longer plasma half-life, and potentially enhanced in vivo efficacy. However, there can be a trade-off, as longer linkers might sometimes lead to decreased in vitro potency.
Q3: What are the main categories of linkers used in ADCs?
Linkers are broadly categorized as either cleavable or non-cleavable.
-
Cleavable linkers are designed to be stable in the bloodstream and release the payload in response to specific conditions within the tumor microenvironment or inside cancer cells. Common cleavage mechanisms include sensitivity to acidic pH (e.g., hydrazone linkers), cleavage by proteases (e.g., valine-citrulline linkers), or reduction in the intracellular environment (e.g., disulfide linkers).
-
Non-cleavable linkers remain attached to the antibody, and the payload is released through the degradation of the antibody backbone after internalization by the tumor cell. These linkers generally offer high plasma stability.
Q4: Can linker length influence the Drug-to-Antibody Ratio (DAR)?
While linker length does not directly determine the DAR, the use of certain linker technologies, such as branched linkers, can enable higher DARs. Additionally, hydrophilic linkers like PEG can help to mitigate the aggregation issues that can arise with high DAR ADCs, especially when the payload is hydrophobic.
Troubleshooting Guides
Issue 1: Unexpectedly High In Vivo Toxicity
-
Question: My ADC with a new linker is showing higher than expected toxicity in animal models. Could the linker be the cause?
-
Answer: Yes, the linker plays a crucial role in the toxicity profile of an ADC. Premature release of the payload in circulation due to an unstable linker is a common cause of off-target toxicity. The length and chemical nature of the linker can influence its stability.
-
Troubleshooting Steps:
-
Assess Linker Stability: Perform an in vitro plasma stability assay to determine if the linker is being cleaved prematurely. This can be done using ELISA-based methods to measure the amount of intact ADC over time or by LC-MS to quantify the release of free payload.
-
Evaluate Linker Chemistry: If using a cleavable linker, ensure the cleavage mechanism is appropriate for your target. For example, a protease-cleavable linker may not be ideal if the target antigen is also expressed in normal tissues with high protease activity.
-
Modify Linker Length: Consider synthesizing ADCs with varying linker lengths. A shorter linker might increase steric hindrance around the cleavage site, potentially improving stability. Conversely, a longer, more hydrophilic PEG linker might shield the payload and reduce non-specific uptake, thereby lowering toxicity.
-
-
Issue 2: Poor In Vivo Efficacy Despite Good In Vitro Potency
-
Question: My ADC is highly potent in cell-based assays, but it is not showing the expected anti-tumor activity in our xenograft model. What could be the issue?
-
Answer: A discrepancy between in vitro and in vivo results can often be attributed to the ADC's pharmacokinetic properties, which are heavily influenced by the linker.
-
Troubleshooting Steps:
-
Analyze Pharmacokinetics: Conduct a PK study in mice to determine the ADC's half-life, clearance, and exposure (AUC). Poor PK, such as rapid clearance, can prevent the ADC from reaching the tumor in sufficient concentrations.
-
Increase Linker Length/Hydrophilicity: If the ADC is clearing too quickly, consider incorporating a longer PEG linker. PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.
-
Investigate Payload Release: For cleavable linkers, ensure that the payload is being efficiently released within the tumor. Insufficient cleavage can lead to reduced efficacy. Conversely, for non-cleavable linkers, inefficient antibody degradation can be a factor.
-
-
Issue 3: ADC Aggregation and Low Yields
-
Question: We are experiencing significant aggregation and low recovery after conjugating our hydrophobic payload. How can we address this?
-
Answer: Aggregation is a common challenge with ADCs, particularly those with hydrophobic payloads and high DARs. The linker can be modified to improve the solubility and stability of the conjugate.
-
Troubleshooting Steps:
-
Incorporate Hydrophilic Linkers: The inclusion of hydrophilic linkers, such as PEG, is a well-established strategy to mitigate aggregation. Experiment with different lengths of PEG chains to find the optimal balance.
-
Optimize Conjugation Conditions: Adjusting the pH and including a limited amount of organic co-solvent (e.g., DMSO) during the conjugation reaction can improve the solubility of a hydrophobic linker-payload.
-
Consider Site-Specific Conjugation: Heterogeneous conjugation to lysine or cysteine residues can sometimes contribute to aggregation. Site-specific conjugation methods can produce more homogeneous ADCs with improved biophysical properties.
-
-
Quantitative Data Summary
Table 1: Impact of PEG Linker Length on ADC In Vitro Cytotoxicity
| Linker | ADC | Cell Line | IC50 (nM) | Reference |
| Short PEG | ADC-A | BT-474 | 0.35 | |
| Long PEG | ADC-B | BT-474 | 0.074 | |
| No PEG | ADC-C | SK-BR-3 | ~1.0 | |
| PEG8 | ADC-D | SK-BR-3 | ~5.0 |
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker | ADC | Species | Plasma Half-life (t1/2) | Reference |
| Short PEG | ADC-X | Mouse | ~40 hours | |
| PEG8 | ADC-Y | Mouse | ~70 hours | |
| PEG12 | ADC-Z | Mouse | >100 hours |
Table 3: Impact of Linker Type on Plasma Stability
| Linker Type | Sub-type | Payload | Plasma Half-life (t1/2) | Reference |
| Acid-Cleavable | Hydrazone | Doxorubicin | ~2-3 days | |
| Acid-Cleavable | Silyl Ether | MMAE | > 7 days | |
| Enzyme-Cleavable | Val-Cit | MMAE | Generally stable in human plasma | |
| Non-Cleavable | Thioether | DM1 | Generally high plasma stability |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the in vitro cytotoxicity of an ADC using an MTT assay.
-
Cell Seeding:
-
Culture target antigen-positive and antigen-negative cancer cell lines in appropriate media.
-
Harvest cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody (as a negative control), and free payload (as a positive control) in complete cell culture medium.
-
Remove the medium from the cell plates and add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a viability control.
-
Incubate the plates for a duration appropriate for the payload's mechanism of action (typically 72-120 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from the wells.
-
Add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
This protocol provides a general framework for evaluating the in vivo efficacy of an ADC in a subcutaneous xenograft model.
-
Xenograft Model Establishment:
-
Select an appropriate immunodeficient mouse strain (e.g., athymic nude or NSG mice).
-
Harvest cultured human tumor cells that express the target antigen during their exponential growth phase.
-
Inject a suspension of the tumor cells (e.g., 2-5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.
-
-
Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody control, ADC treatment group).
-
Administer the treatments via an appropriate route (e.g., intravenously) at a specified dose and schedule.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Monitor the general health and behavior of the mice daily for any signs of toxicity.
-
-
Study Endpoint and Data Analysis:
-
The study is concluded when tumors in the control group reach a predefined size or at a set time point.
-
At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.
-
In Vitro Plasma Stability Assay (ELISA-based)
This protocol describes a method to assess ADC stability in plasma by quantifying the amount of intact, payload-conjugated antibody.
-
ADC Incubation:
-
Dilute the ADC to a final concentration (e.g., 100 µg/mL) in plasma from the desired species (e.g., human, mouse).
-
Prepare a control sample by diluting the ADC in PBS.
-
Incubate the samples at 37°C.
-
-
Time-Point Sampling:
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Immediately freeze the aliquots at -80°C to halt any degradation.
-
-
ELISA for Conjugated Antibody:
-
Coat a 96-well plate with an antigen specific to the ADC's antibody.
-
Block the plate to prevent non-specific binding.
-
Add diluted plasma samples to the wells. The intact ADC and unconjugated antibody will bind to the coated antigen.
-
Wash the plate and add an enzyme-conjugated secondary antibody that specifically detects the payload. This will only bind to ADCs that have retained their payload.
-
Add a chromogenic substrate and measure the absorbance using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using a known concentration of the intact ADC.
-
Determine the concentration of intact ADC in the plasma samples at each time point.
-
Plot the concentration of intact ADC over time to determine the stability and half-life.
-
Visualizations
Caption: Interplay of linker properties and ADC performance.
References
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Method Refinement for Consistent DAR in ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving a consistent Drug-to-Antibody Ratio (DAR) in Antibody-Drug Conjugates (ADCs).
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Inconsistent DAR Between Batches
Question: We are observing significant batch-to-batch variability in our average DAR. What are the likely causes and how can we improve consistency?
Answer: Inconsistent DAR is a frequent challenge, particularly with stochastic conjugation methods. The primary causes often relate to minor variations in reaction conditions and raw material quality.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Variability in Starting Materials | Thoroughly characterize all incoming batches of antibody and drug-linker. Ensure consistent purity (>95%), concentration, and reactivity. For cysteine conjugation, verify the number of free thiols post-reduction using Ellman's assay before proceeding.[1] |
| Inconsistent Antibody Reduction | For cysteine-based conjugation, the reduction of interchain disulfide bonds is a critical step. Precisely control the concentration of the reducing agent (e.g., TCEP or DTT), temperature, and incubation time.[2][3] Incomplete or variable reduction leads to differing numbers of available conjugation sites. |
| Fluctuations in Reaction Parameters | Strictly control reaction parameters such as pH, temperature, and incubation time. Even minor deviations can significantly impact conjugation efficiency. The pH of the conjugation buffer is critical; for maleimide-thiol reactions, a pH of 6.5-7.5 is optimal.[1][4] |
| Inconsistent Purification Process | Standardize the purification method (e.g., HIC, SEC) to ensure consistent removal of unconjugated antibody and free drug-linker. Variations in the purification process can lead to the enrichment of different DAR species in the final product. |
Issue 2: Low Average DAR and Poor Conjugation Efficiency
Question: Despite using the appropriate stoichiometry, our average DAR is consistently lower than expected. What could be causing this and how can we improve it?
Answer: Low DAR and poor conjugation efficiency can stem from several factors, including suboptimal reaction conditions and issues with the reagents themselves.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Inefficient Antibody Reduction | If using cysteine conjugation, ensure complete and controlled reduction of the interchain disulfide bonds. Increase the molar excess of the reducing agent or optimize the incubation time and temperature. |
| Suboptimal Conjugation Conditions | Optimize the pH of the conjugation buffer. For maleimide-thiol reactions, a pH of 6.5-7.5 is ideal. Also, optimize the reaction time and temperature; longer incubation times can increase conjugation but may also lead to aggregation. |
| Poor Solubility of Drug-Linker | Hydrophobic drug-linkers can have poor solubility in aqueous buffers, reducing their availability for conjugation. Consider using a co-solvent like DMSO, but keep the final concentration low (<10%) to avoid antibody denaturation. |
| Inactive Drug-Linker | Ensure the drug-linker has not degraded due to improper storage or handling. Use a fresh batch or verify the activity of the existing stock. For maleimide-containing linkers, be aware of their susceptibility to hydrolysis at higher pH. |
| Insufficient Molar Excess of Drug-Linker | Increase the molar ratio of the drug-linker to the antibody. Empirical testing is often necessary to find the optimal ratio for a specific antibody and desired DAR. |
Issue 3: High Levels of Aggregation in the Final ADC Product
Question: Our purified ADC shows a high percentage of aggregates. What are the common causes and how can we mitigate this?
Answer: Aggregation is a significant challenge in ADC development, often driven by the increased hydrophobicity of the conjugate.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| High Drug-to-Antibody Ratio (DAR) | Higher DARs increase the overall hydrophobicity of the ADC, which can promote aggregation. If aggregation is a major issue, consider targeting a lower average DAR. |
| Hydrophobicity of the Drug-Linker | The inherent hydrophobicity of the payload and linker can lead to aggregation. Consider using more hydrophilic linkers, such as those containing PEG moieties, to improve solubility. |
| Improper Buffer Conditions | The choice of buffer, pH, and excipients can influence ADC stability. Screen different formulation buffers to find conditions that minimize aggregation. Aggregation can be more pronounced if the pH is near the antibody's isoelectric point. |
| Over-reduction of the Antibody | Excessive reduction of disulfide bonds can lead to antibody unfolding and subsequent aggregation. Carefully control the amount of reducing agent and the reaction conditions. |
| Unfavorable Conjugation Conditions | High temperatures or extreme pH during conjugation can denature the antibody and promote aggregation. Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal Drug-to-Antibody Ratio (DAR) for an ADC?
A1: There is no single "optimal" DAR for all ADCs. The ideal DAR is a balance between efficacy and safety and must be determined empirically for each specific ADC. Historically, many successful ADCs have an average DAR of 2 to 4. However, some newer ADCs have higher DARs. A low DAR may result in reduced potency, while a high DAR can lead to increased toxicity and faster clearance from circulation due to increased hydrophobicity.
Q2: How does the choice of conjugation chemistry affect DAR consistency?
A2: The choice of conjugation chemistry significantly impacts DAR consistency.
-
Lysine Conjugation: This method targets the numerous lysine residues on the antibody surface, typically resulting in a heterogeneous mixture of ADCs with a wide distribution of DAR values (0-8). While simpler to implement, it offers less control over the final DAR.
-
Cysteine Conjugation: This approach involves the reduction of interchain disulfide bonds to create a limited number of reactive thiol groups (typically 2, 4, 6, or 8). This results in a more homogeneous ADC product with a more defined DAR distribution.
-
Site-Specific Conjugation: This advanced method involves engineering specific conjugation sites into the antibody, providing the highest level of control and leading to a highly homogeneous product with a precise DAR.
Q3: What are the most common analytical techniques for DAR determination?
A3: Several techniques are used to determine the average DAR and the distribution of different DAR species. The choice of method depends on the specific ADC and the stage of development.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. Higher DAR species are more hydrophobic and elute later. | High resolution for cysteine-linked ADCs, analysis under non-denaturing conditions. | Not ideal for resolving the complex mixtures of lysine-linked ADCs. |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity under denaturing conditions. | Can be coupled with mass spectrometry for detailed characterization. | Denaturing conditions can alter the ADC structure. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of molecules to determine the mass of the intact ADC or its subunits. | Provides accurate mass information and can identify different DAR species. | Can be complex to interpret, especially for heterogeneous mixtures. |
| UV/Vis Spectroscopy | Calculates the average DAR based on the absorbance of the antibody and the drug at different wavelengths. | Simple and rapid. | Provides only the average DAR, not the distribution of species. |
Experimental Protocols
Protocol 1: Partial Reduction of Antibody with TCEP (for Cysteine Conjugation)
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody using Tris(2-carboxyethyl)phosphine (TCEP).
Materials:
-
Monoclonal antibody (mAb) solution (5-10 mg/mL)
-
Conjugation Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.0-7.5)
-
TCEP hydrochloride stock solution (10 mM in conjugation buffer, freshly prepared)
-
Desalting columns (e.g., Zeba Spin Desalting Columns)
Procedure:
-
Antibody Preparation: Perform a buffer exchange of the mAb solution into the conjugation buffer to a final concentration of 5-10 mg/mL.
-
TCEP Addition: Add a calculated volume of the 10 mM TCEP stock solution to the mAb solution to achieve the desired molar excess (e.g., 2.75 equivalents for a target DAR of ~2).
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 1-3 hours with gentle mixing.
-
Removal of Excess TCEP: Immediately following incubation, remove the excess TCEP using a desalting column equilibrated with conjugation buffer. This step is critical to prevent interference with the subsequent conjugation reaction.
-
Quantification of Free Thiols (Optional but Recommended): Use Ellman's reagent (DTNB) to determine the number of free sulfhydryl groups per antibody to confirm the extent of reduction.
Protocol 2: Cysteine-Based ADC Conjugation (Maleimide-Thiol Chemistry)
This protocol outlines the conjugation of a maleimide-activated drug-linker to a partially reduced antibody.
Materials:
-
Partially reduced antibody solution (from Protocol 1)
-
Maleimide-activated drug-linker stock solution (10 mM in DMSO)
-
Conjugation Buffer (e.g., PBS, pH 6.5-7.5)
-
Quenching solution (e.g., 10 mM N-acetylcysteine or cysteine in conjugation buffer)
Procedure:
-
Drug-Linker Addition: Add the calculated volume of the maleimide-activated drug-linker stock solution to the reduced antibody solution to achieve the desired molar excess (typically 10-20 fold molar excess of dye is a good starting point). Add the drug-linker solution dropwise while gently mixing. The final DMSO concentration should be below 10%.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight, protected from light.
-
Quenching: Add the quenching solution to the reaction mixture to cap any unreacted maleimide groups. Incubate for an additional 30-60 minutes at room temperature.
-
Purification: Purify the ADC from unconjugated drug-linker and other reaction components using an appropriate method such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
Protocol 3: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general method for analyzing the DAR of a cysteine-linked ADC using HIC-HPLC.
Materials:
-
Purified ADC sample
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.2 M (NH₄)₂SO₄, 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0
-
Mobile Phase B: 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0 with 25% v/v Isopropyl Alcohol (IPA)
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min.
-
Sample Injection: Inject the ADC sample onto the column.
-
Gradient Elution: Apply a linear gradient to decrease the salt concentration and increase the organic modifier concentration to elute the ADC species. A typical gradient would be from 100% Mobile Phase A to 100% Mobile Phase B over a set period (e.g., 20-30 minutes).
-
Detection: Monitor the elution profile by measuring the absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.). Calculate the average DAR using the following formula:
Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
Visualizations
Caption: Key factors influencing consistent Drug-to-Antibody Ratio (DAR).
Caption: General experimental workflow for ADC conjugation.
Caption: Logical relationship for troubleshooting inconsistent DAR.
References
Technical Support Center: Overcoming Solubility Challenges with Hydrophobic Payloads
This technical support center provides researchers, scientists, and drug development professionals with practical guidance and solutions for overcoming solubility issues associated with hydrophobic compounds in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My hydrophobic compound, dissolved in a DMSO stock, precipitates when I dilute it into an aqueous buffer. Why does this happen and how can I prevent it?
A: This phenomenon, often called "crashing out" or "antisolvent precipitation," is common.[1] It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but poorly soluble in the aqueous buffer. When the DMSO is diluted, the overall solvent environment becomes predominantly aqueous, causing the hydrophobic compound to exceed its solubility limit and precipitate.[1]
Here are several strategies to prevent this:
-
Optimize the Dilution Method: Instead of a single large dilution, perform a stepwise serial dilution. This gradual change in the solvent environment can help maintain the compound's solubility.[1]
-
Reduce the Final Concentration: The simplest approach is to lower the final concentration of your compound in the assay to stay below its aqueous solubility limit.[1]
-
Use a Co-solvent: Incorporate a water-miscible organic co-solvent, such as ethanol or polyethylene glycol (PEG), into your final aqueous buffer. It's crucial to keep the final concentration of the co-solvent low (typically 1-5%) to avoid negatively impacting your biological assay.[2]
-
Adjust the pH: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility. For acidic compounds, increasing the pH helps form more soluble salts, while for basic compounds, decreasing the pH is beneficial.
-
Gentle Warming and Sonication: After dilution, briefly warming the solution to 37°C or sonicating it can help redissolve any precipitate that has formed.
Q2: I'm observing inconsistent results in my cell-based assay, and I suspect my hydrophobic compound is the issue. What could be the cause?
A: Inconsistent results with hydrophobic compounds in cell-based assays can stem from several factors:
-
Precipitation Over Time: The compound may be slowly precipitating out of the cell culture medium during the incubation period.
-
Adsorption to Plasticware: Hydrophobic compounds have a tendency to adsorb to the surfaces of plastic labware, such as pipette tips and microplates, which can deplete the effective concentration of the compound in your assay.
-
Interaction with Media Components: Components in the cell culture medium, like proteins in fetal bovine serum (FBS), can bind to the hydrophobic compound, reducing its availability to interact with the cells.
-
Formation of Aggregates: Hydrophobic molecules can self-associate to form aggregates in aqueous solutions. These aggregates can lead to non-specific effects and assay artifacts.
To mitigate these issues, consider using low-binding labware, reducing the serum concentration if possible, and employing solubilizing agents like cyclodextrins.
Q3: What are the main strategies to fundamentally improve the solubility of a hydrophobic payload for in vitro and in vivo experiments?
A: There are several effective formulation strategies to enhance the solubility of hydrophobic compounds:
-
Co-solvency: This involves dissolving the compound in a mixture of water and a water-miscible organic solvent.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.
-
Solid Dispersions: In this technique, the hydrophobic drug is dispersed in a hydrophilic polymer matrix at a solid state. This can be achieved through methods like melting, solvent evaporation, or spray drying.
-
Liposomal Encapsulation: Liposomes are vesicles composed of lipid bilayers that can encapsulate hydrophobic drugs within their lipid membrane, effectively solubilizing them in aqueous solutions.
-
Nanoparticle Formulation: Hydrophobic compounds can be encapsulated within polymeric nanoparticles, creating a stable dispersion in water.
Troubleshooting Guides
Guide 1: Troubleshooting Compound Precipitation in Aqueous Buffers
If you are encountering precipitation of your hydrophobic compound, follow this decision-making workflow to identify and resolve the issue.
Caption: A decision tree for troubleshooting the precipitation of hydrophobic compounds.
Guide 2: Selecting a Solubility Enhancement Strategy
This workflow provides a logical approach to selecting an appropriate method for improving the solubility of your hydrophobic payload.
Caption: Workflow for selecting a suitable solubility enhancement technique.
Data Presentation: Comparison of Solubility Enhancement Techniques
The following tables summarize quantitative data for various solubility enhancement strategies, providing a basis for comparison.
Table 1: Solubility Enhancement with Cyclodextrins
| Hydrophobic Drug | Cyclodextrin Derivative | Fold Increase in Aqueous Solubility | Reference |
| Carbamazepine | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | ~30-fold | |
| Paclitaxel | Various β-cyclodextrin derivatives | Up to 500-fold | |
| JCA112 | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 30-fold |
Table 2: Drug Loading and Encapsulation Efficiency in Nanocarriers
| Formulation Type | Hydrophobic Drug Model | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference | | :--- | :--- | :--- | :--- | | Liposomes | Ibuprofen | - | ~80% (with SBE-β-CD) | | | Liposomes | Various water-insoluble drugs | - | 80-90% | | | Polymeric Nanoparticles | Docetaxel (Dtxl) | ~5.5% | - | | | Polyester Nanoparticles | Various bioactive compounds | 36.11 - 66.66% | 28.30 - 99.95% | | | Mesoporous Silica Nanoparticles (MSNPs) | Doxorubicin | 52.3% | 93.4% | |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Co-solvent Lyophilization Method)
This protocol describes the preparation of a paclitaxel-cyclodextrin inclusion complex.
Materials:
-
Paclitaxel (PTX)
-
β-Cyclodextrin (CD) derivative (e.g., HP-β-CD)
-
Deionized water
-
Acetonitrile
-
Tert-butyl alcohol
-
Vortex mixer
-
Magnetic stirrer
-
Lyophilizer (freeze-dryer)
Procedure:
-
Prepare the Cyclodextrin Solution: In one vial, dissolve the desired molar ratio of the CD derivative in 5 mL of deionized water. Vortex thoroughly to ensure a clear solution.
-
Prepare the Paclitaxel Solution: In a separate vial, add 8.5 mg of PTX. Add 100 µL of acetonitrile and 400 µL of tert-butyl alcohol. Vortex until the PTX is completely dissolved.
-
Combine the Solutions: While stirring the CD solution, add the PTX solution drop-wise.
-
Complexation: Continue stirring the resulting mixture at room temperature for 6 hours.
-
Lyophilization: Freeze the mixture and then lyophilize to remove the solvents, yielding a powdered inclusion complex.
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This protocol outlines the preparation of a solid dispersion using a solvent evaporation technique.
Materials:
-
Hydrophobic drug
-
Hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG))
-
Common organic solvent (e.g., ethanol, chloroform, methanol)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Dissolve both the hydrophobic drug and the hydrophilic carrier in a common organic solvent.
-
Solvent Evaporation: Evaporate the solvent under vacuum using a rotary evaporator or in a vacuum oven. This will leave a solid mass.
-
Pulverization and Sieving: Grind the resulting solid mass into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.
-
Drying: Ensure the powder is completely dry before storage.
Protocol 3: Co-solvent Solubilization for In Vitro Assays
This protocol provides a general method for preparing a working solution of a hydrophobic compound using a co-solvent.
Materials:
-
Hydrophobic compound
-
100% Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., PBS, Tris-HCl)
-
Water-miscible co-solvent (e.g., ethanol, PEG 400)
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve the hydrophobic compound in 100% DMSO to a high concentration (e.g., 10-50 mM). Ensure complete dissolution by vortexing.
-
Prepare the Co-solvent Buffer: Prepare the final aqueous buffer containing the desired percentage of the co-solvent (e.g., 95% PBS, 5% PEG 400).
-
Dilution: Serially dilute the high-concentration DMSO stock solution into the co-solvent buffer to achieve the final desired working concentration. Perform dilutions stepwise to avoid precipitation.
-
Final Check: Visually inspect the final working solution for any signs of precipitation before use in the assay.
References
Validation & Comparative
A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates
A comprehensive guide for researchers and drug development professionals on the critical choice of linker technology in ADCs, supported by comparative data and detailed experimental protocols.
The linker is a pivotal component in the design of an Antibody-Drug Conjugate (ADC), profoundly influencing its therapeutic index, efficacy, and safety profile.[1][2] The decision between a cleavable and a non-cleavable linker chemistry dictates the mechanism of payload release and, consequently, the overall performance of the ADC.[1] This guide provides an objective comparison of these two major classes of linkers, presenting a comprehensive overview of their mechanisms of action, stability, impact on the bystander effect, and in vivo performance, supported by quantitative data and detailed experimental methodologies.
At a Glance: Key Differences
| Feature | Cleavable Linker | Non-Cleavable Linker |
| Mechanism of Release | Enzymatic cleavage, pH-sensitive hydrolysis, or reduction in the tumor microenvironment or within the cell.[3][4] | Proteolytic degradation of the antibody backbone within the lysosome. |
| Released Payload | Typically an unmodified, potent cytotoxic agent. | Cytotoxic agent attached to the linker and an amino acid residue. |
| Plasma Stability | Generally lower, with a potential for premature drug release. | Generally higher, leading to a more stable ADC in circulation. |
| Bystander Effect | High, due to the release of a membrane-permeable payload. | Low to negligible, as the released payload is often charged and less permeable. |
| Off-Target Toxicity | Higher potential due to premature release and the bystander effect. | Lower potential due to higher stability and a limited bystander effect. |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect. | Potentially lower as efficacy is restricted to antigen-positive cells. |
Mechanisms of Action: A Tale of Two Release Strategies
The fundamental distinction between cleavable and non-cleavable linkers lies in their payload release mechanism.
Cleavable Linkers: These are designed to release the cytotoxic drug upon encountering specific triggers within the tumor microenvironment or inside the target cancer cell. This controlled release is achieved through the incorporation of chemically or enzymatically labile bonds. Common strategies include:
-
Enzyme-sensitive linkers: Often containing dipeptide sequences like valine-citrulline (vc), which are cleaved by lysosomal proteases such as cathepsin B, abundant in cancer cells.
-
pH-sensitive linkers: These linkers, for instance those with a hydrazone bond, are stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Glutathione-sensitive linkers: These utilize disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione than the bloodstream.
Non-Cleavable Linkers: In contrast, non-cleavable linkers are highly stable and lack a specific cleavage site. The release of the payload from these linkers depends on the complete lysosomal degradation of the antibody component of the ADC after it has been internalized by the cancer cell. This process releases the payload still attached to the linker and a single amino acid residue.
The Bystander Effect: A Key Differentiator
A significant advantage of many cleavable linkers is their ability to induce a "bystander effect". This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills adjacent antigen-negative tumor cells. This is particularly beneficial for treating heterogeneous tumors where not all cells express the target antigen.
Non-cleavable linkers, however, generally do not produce a significant bystander effect. The released payload-linker-amino acid complex is often charged and membrane-impermeable, which prevents it from diffusing into neighboring cells. While this limits their efficacy against antigen-negative cells, it also contributes to their lower systemic toxicity.
Quantitative Performance Data
The choice between a cleavable and non-cleavable linker significantly impacts the in vitro cytotoxicity, in vivo efficacy, and plasma stability of an ADC.
In Vitro Cytotoxicity
The potency of an ADC is often measured by its half-maximal inhibitory concentration (IC50) in cancer cell lines, with lower values indicating higher potency.
| ADC Construct | Linker Type | Payload | Cell Line | Target Antigen | IC50 (M) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (vc) | MMAE | SK-BR-3 | HER2 | ~1 x 10⁻¹⁰ | |
| Trastuzumab-mc-MMAF | Non-cleavable | MMAF | SK-BR-3 | HER2 | ~3 x 10⁻¹⁰ | |
| anti-CD30-vc-MMAE | Cleavable (vc) | MMAE | Karpas 299 | CD30 | ~5 x 10⁻¹¹ | |
| anti-CD30-mc-MMAF | Non-cleavable | MMAF | Karpas 299 | CD30 | ~2 x 10⁻¹⁰ |
Note: Direct comparison of IC50 values can be influenced by the specific payload used (e.g., MMAE vs. DM1) and the drug-to-antibody ratio (DAR).
Plasma Stability
Linker stability in plasma is crucial for minimizing premature payload release and off-target toxicity.
| Linker Type | Linker Chemistry | Payload | Species | Half-life in Plasma | Reference |
| Cleavable | Val-Cit (vc) | MMAE | Human | ~6 days | |
| Cleavable | Hydrazone | Doxorubicin | Mouse | ~20 hours | |
| Non-cleavable | Thioether (SMCC) | DM1 | Human | >10 days |
Note: Stability can vary depending on the specific linker chemistry and the animal species used for testing.
Clinical Toxicity Profile
A meta-analysis of commercially available ADCs revealed differences in the rates of adverse events (AEs) between those with cleavable and non-cleavable linkers.
| Adverse Event (Grade ≥3) | Cleavable Linkers | Non-Cleavable Linkers | Weighted Risk Difference (95% CI) |
| Any AE | 47% | 34% | -12.9% (-17.1% to -8.8%) |
| Neutropenia | 25.3% | 16.2% | -9.1% (-12% to -6.2%) |
| Anemia | 7.9% | 6.2% | -1.7% (-3.3% to -0.1%) |
Data adapted from a meta-analysis of 12 phase II/III clinical trials involving 2,417 patients. These findings suggest that ADCs with cleavable linkers are associated with a higher incidence of severe adverse events, likely due to the systemic release of the free payload.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of ADCs with different linker technologies.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell viability and determine the IC50 of an ADC.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot cell viability against the logarithm of the ADC concentration to determine the IC50 value.
Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma to predict its in vivo stability and potential for premature payload release.
Materials:
-
ADC
-
Human and/or mouse plasma
-
LC-MS/MS system
-
Acetonitrile
Procedure:
-
Incubation: Incubate the ADC at a specific concentration (e.g., 10 µM) in plasma at 37°C.
-
Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Preparation: Process the plasma samples by precipitating proteins with acetonitrile to extract the ADC and any released payload.
-
LC-MS/MS Analysis: Analyze the samples using LC-MS/MS to quantify the amount of intact ADC and free payload over time.
-
Data Analysis: Plot the percentage of intact ADC remaining over time to determine the stability of the linker.
Bystander Effect Assay
This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cells
-
Antigen-negative (Ag-) cells engineered to express a fluorescent protein (e.g., GFP)
-
ADC
-
Fluorescence plate reader
Procedure:
-
Co-culture Seeding: Seed a mixture of Ag+ and GFP-Ag- cells in a 96-well plate. As a control, seed a monoculture of GFP-Ag- cells. Incubate overnight.
-
ADC Treatment: Treat the co-cultures and the monoculture of GFP-Ag- cells with serial dilutions of the ADC.
-
Incubation: Incubate for 72-120 hours.
-
Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader to specifically quantify the viability of the GFP-Ag- cell population.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
Conclusion: Selecting the Optimal Linker
The choice between a cleavable and non-cleavable linker is not a one-size-fits-all decision and depends on the specific therapeutic application.
Cleavable linkers are often favored for their potent bystander effect, which can be advantageous in treating solid tumors with heterogeneous antigen expression. However, this can come at the cost of lower plasma stability and a higher risk of off-target toxicity.
Non-cleavable linkers offer enhanced plasma stability, which can lead to a wider therapeutic window and a more favorable safety profile. This makes them a strong choice for treating hematological malignancies or tumors with homogenous and high antigen expression, where a localized cytotoxic effect is desired.
Ultimately, the optimal linker strategy will depend on a careful consideration of the target antigen, the tumor microenvironment, the properties of the payload, and the desired balance between efficacy and safety for a given therapeutic indication.
References
A Comparative Guide to the Plasma Stability of ADC Linkers
For researchers, scientists, and drug development professionals, the stability of an antibody-drug conjugate (ADC) in plasma is a critical determinant of its therapeutic index.[1] An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and reduced efficacy.[1][2] Conversely, the linker must be efficiently cleaved to release the drug upon reaching the target tumor cells.[1] This guide provides an objective comparison of the plasma stability of different classes of ADC linkers, supported by experimental data and detailed methodologies.
The choice of linker chemistry is a pivotal decision in ADC design, directly influencing its safety and effectiveness.[1] Linker stability is crucial to avoid premature payload release before the ADCs reach their intended targets. This guide will delve into a comparison of the two main categories of linkers: cleavable and non-cleavable, and further explore the stability of different sub-classes of cleavable linkers.
Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice
The primary distinction between linker types lies in their payload release mechanism. Cleavable linkers are designed to be labile under specific physiological conditions found in the tumor microenvironment or within tumor cells, while non-cleavable linkers release the payload after the antibody component is degraded within the lysosome.
Non-cleavable linkers generally exhibit higher plasma stability compared to their cleavable counterparts because their release mechanism is dependent on the complete proteolytic degradation of the antibody after internalization. This inherent stability often leads to a lower risk of off-target toxicity and a more favorable safety profile. One of the most common non-cleavable linkers is a thioether linker, such as SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), used in the ADC Kadcyla®.
Cleavable linkers offer more versatility in their release mechanisms, which can be triggered by factors such as low pH, high concentrations of certain enzymes, or a reducing environment. While this can lead to a potent "bystander effect" where the released payload can kill neighboring antigen-negative tumor cells, it also carries a higher risk of premature drug release in circulation.
Comparative Plasma Stability of ADC Linkers
Direct head-to-head comparisons of linker stability across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, conjugation chemistry, and analytical methods used. The following table summarizes available quantitative data to provide a comparative overview of the plasma stability of different linker types.
| Linker Type | Sub-type / Example | Plasma Stability Profile | Key Findings & Citations |
| Non-Cleavable | Thioether (e.g., SMCC) | Generally high stability. | Studies have shown that non-cleavable linked ADCs generally outperform their cleavable counterparts in vivo in terms of stability. However, some payload loss can still occur. For instance, Kadcyla (T-DM1), which uses an SMCC linker, exhibited a 29% decrease in drug-to-antibody ratio (DAR) in mice after 7 days. |
| Cleavable | Peptide (e.g., Val-Cit) | High plasma stability. | The valine-citrulline (VC) dipeptide linker is known for its high plasma stability and efficient cleavage by lysosomal proteases like Cathepsin B. However, it can be susceptible to cleavage by mouse-specific carboxylesterases, leading to instability in murine models. An ADC with a VC linker showed less than 2% MMAE payload loss over a 10-day incubation in buffer. |
| Hydrazone | pH-sensitive; lower stability. | Designed to be stable at physiological pH (~7.4) and hydrolyze in the acidic environment of endosomes/lysosomes. However, some studies have shown that hydrolysis can occur in plasma, leading to premature drug release. A novel silyl ether-based acid-cleavable linker showed a half-life of over 7 days in human plasma, a significant improvement over traditional hydrazine linkers (t1/2 = 2 days). | |
| Disulfide | Variable stability. | These linkers are designed to be cleaved in the reducing environment of the cell. Their stability in plasma can be limited. Newer, more stable disulfide-based linkers have been developed to decouple plasma stability from payload release in tumors. | |
| β-Glucuronide | High plasma stability. | Cleaved by the lysosomal enzyme β-glucuronidase, which is abundant in the tumor microenvironment. These linkers are highly stable in plasma. | |
| Sulfatase-cleavable | High plasma stability. | A sulfatase-cleavable linker demonstrated high plasma stability (over 7 days) in mouse plasma, in contrast to Val-Ala and Val-Cit linkers which were hydrolyzed within 1 hour. |
Experimental Protocols for Assessing Plasma Stability
Evaluating the stability of an ADC is a critical step in its development. The following are generalized protocols for key experiments used to assess linker stability in plasma.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species.
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin). Immuno-affinity capture can be used to isolate the ADC from the plasma before analysis. A decrease in the average drug-to-antibody ratio (DAR) over time indicates linker instability and payload deconjugation.
In Vivo Pharmacokinetic Analysis
Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC.
Methodology:
-
Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice, rats).
-
Collect blood samples at various time points.
-
Process the blood samples to isolate plasma.
-
Quantify the concentration of total antibody and ADC (conjugated drug) in the plasma samples using methods like ELISA or LC-MS to determine the clearance rate and half-life of the ADC.
Visualizing ADC Stability Assessment and Linker Cleavage
To better illustrate the processes involved in determining ADC plasma stability and the mechanisms of linker cleavage, the following diagrams are provided.
Caption: Workflow for in vitro ADC plasma stability assessment.
Caption: Cleavable linker release mechanisms inside a tumor cell.
References
The Crucial Balancing Act: How Linker Technology Dictates ADC Pharmacokinetics
A deep dive into the comparative performance of cleavable, non-cleavable, and hydrophilic linkers in antibody-drug conjugates, supported by experimental data, demonstrates that the choice of linker is a critical determinant of an ADC's therapeutic success. The stability and release mechanism of the linker directly impacts the pharmacokinetic profile, influencing efficacy and toxicity.
The design of antibody-drug conjugates (ADCs) is a triad of strategic choices involving the antibody, the cytotoxic payload, and the critical chemical bridge—the linker. This guide provides a comparative analysis of how different linker technologies—cleavable, non-cleavable, and those with varying hydrophilicity—modulate the pharmacokinetics (PK) of ADCs, ultimately shaping their therapeutic index. For researchers in drug development, understanding these nuances is paramount to engineering safer and more effective cancer therapies.
Cleavable vs. Non-Cleavable Linkers: A Tale of Two Release Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism, which in turn significantly affects the ADC's stability in circulation and its overall pharmacokinetic behavior.[1]
Cleavable linkers are designed to be stable in the systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[2] Common mechanisms include enzymatic cleavage (e.g., by cathepsins), pH sensitivity in the acidic environment of endosomes and lysosomes, or reduction in the high-glutathione intracellular environment.[2] A key advantage of some cleavable linkers is the potential for a "bystander effect," where the released, membrane-permeable payload can diffuse and kill adjacent antigen-negative tumor cells.[3] However, this can be a double-edged sword, as premature payload release in circulation can lead to off-target toxicity.[4]
Non-cleavable linkers , in contrast, offer greater plasma stability as they lack a specific chemical trigger for payload release. The release of the payload-linker-amino acid complex occurs only after the entire ADC is internalized and the antibody is degraded in the lysosome. This high stability generally leads to a lower risk of off-target toxicity. However, the resulting payload metabolite is often less membrane-permeable, which can limit the bystander effect.
Quantitative Comparison of Linker Impact on ADC Pharmacokinetics
The following table summarizes representative pharmacokinetic data from preclinical studies, comparing ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons with the same antibody and payload across different studies are limited; the data presented here are compiled from various sources to provide a comparative overview.
| Linker Type | ADC Example (Antibody-Linker-Payload) | Animal Model | Key Pharmacokinetic Parameters | Reference |
| Cleavable | Trastuzumab-vc-MMAE | Rat | ADC Clearance: Faster | |
| Free Payload (MMAE) Exposure: Higher in plasma | ||||
| Non-cleavable | Trastuzumab-MCC-DM1 (Kadcyla®) | Rat | ADC Clearance: Slower | |
| Free Payload Exposure: Lower in plasma | ||||
| Novel Cleavable | Trastuzumab-Exo-Linker-Exatecan | Rat | Improved Stability vs. T-DXd |
The Influence of Hydrophilicity: The Role of PEGylation
The hydrophobicity of the linker-payload can significantly impact an ADC's pharmacokinetic properties. Highly hydrophobic ADCs have a tendency to aggregate and are more rapidly cleared from circulation. Incorporating hydrophilic moieties, such as polyethylene glycol (PEG), into the linker is a common strategy to improve an ADC's physicochemical properties.
Hydrophilic (PEGylated) linkers can enhance the solubility and stability of an ADC, reduce aggregation, and prolong its circulation half-life by shielding it from premature clearance. This can lead to increased tumor accumulation and a wider therapeutic window. Studies have shown that increasing the length of the PEG chain can lead to slower clearance rates.
Quantitative Comparison of Hydrophilic vs. Hydrophobic Linkers
The table below presents data on how linker hydrophilicity, through PEGylation, can affect ADC pharmacokinetics.
| Linker Property | ADC Example | Animal Model | Key Pharmacokinetic Parameters | Reference |
| Non-PEGylated | anti-CD30-vc-MMAE (DAR 8) | Mouse | Clearance: Faster | |
| Half-life: Shorter | ||||
| PEGylated | anti-CD30-PEG8-vc-MMAE (DAR 8) | Mouse | Clearance: Slower | |
| Half-life: Longer |
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the key mechanisms and workflows involved in evaluating the impact of linkers on ADC pharmacokinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for ADC Characterization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Antibody-Drug Conjugates (ADCs) as a powerful class of biopharmaceuticals necessitates rigorous analytical characterization to ensure their safety, efficacy, and quality.[1][2] Given the inherent heterogeneity of ADCs, which arises from the stochastic conjugation of cytotoxic drugs to a monoclonal antibody (mAb), a single analytical method is often insufficient for comprehensive characterization.[1][3] This guide provides a comparative overview of key analytical methods for ADC characterization, emphasizing the critical role of cross-validation to ensure data accuracy and consistency across different analytical platforms.[4]
The Importance of Cross-Validation
Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results when compared to other distinct, often orthogonal, methods. In the context of ADC characterization, this is crucial for:
-
Ensuring Data Integrity: Confirming that results are accurate and reproducible across different laboratories, analysts, and instruments.
-
Regulatory Compliance: Meeting the expectations of regulatory agencies like the FDA and EMA for robust analytical data.
-
Comprehensive Understanding: Gaining a more complete picture of the ADC's critical quality attributes (CQAs) by leveraging the strengths of multiple analytical techniques.
Drug-to-Antibody Ratio (DAR) and Drug Distribution
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, as it directly influences both its potency and potential toxicity. Several methods are employed to determine the average DAR and the distribution of different drug-loaded species. The cross-validation of these methods is essential for accurate characterization.
Comparison of Key DAR Determination Methods
| Method | Principle | Advantages | Limitations |
| UV/Vis Spectroscopy | Measures absorbance at wavelengths specific to the antibody and the drug to calculate the average DAR. | Simple, rapid, and convenient for determining average DAR. | Provides only an average DAR and no information on drug load distribution. Requires that the drug and antibody have distinct maximum absorbance wavelengths. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in their hydrophobicity, which increases with the number of conjugated drug molecules. | Considered a standard technique for determining drug distribution, naked antibody content, and average DAR for cysteine-conjugated ADCs. It is a non-denaturing method. | Not ideal for lysine-conjugated ADCs due to the heterogeneity of conjugation sites. Typically incompatible with mass spectrometry (MS) due to the use of non-volatile salts. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates ADC components under denaturing conditions, allowing for the analysis of light and heavy chains and their drug-loaded forms. | Provides detailed information on drug distribution at the subunit level and is suitable for both cysteine- and lysine-linked ADCs. Can be coupled with MS for peak identification. | The denaturing conditions disrupt the intact ADC structure. |
| Mass Spectrometry (MS) | Determines the mass of the intact ADC or its subunits to identify different drug-loaded species and calculate the average DAR. | Provides accurate mass information for detailed characterization of drug distribution and identification of conjugation sites. Can be used as an orthogonal method to validate LC-based DAR results. | Validation can be challenging due to differences in ionization efficiencies of ADCs with varying DARs. |
Experimental Protocols
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
-
Column: TSKgel Butyl-NPR or similar HIC column.
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 25% Isopropanol.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm and 248 nm (or the drug's specific wavelength).
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
Data Analysis: Integrate the peak areas for each species (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs). Calculate the weighted average DAR based on the relative peak areas.
Protocol 2: DAR Determination by Reversed-Phase HPLC (RP-HPLC)
-
Column: A C4 or C8 reversed-phase column suitable for protein analysis.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm and the drug's specific wavelength.
-
Sample Preparation: Reduce the ADC sample by adding a reducing agent (e.g., DTT) and incubating at 37°C for 30 minutes to separate the heavy and light chains.
-
Data Analysis: Integrate the peak areas of the unconjugated and conjugated light and heavy chains. Calculate the weighted average DAR based on the peak areas and the number of drugs per chain.
Visualization of Cross-Validation Workflow
Caption: Workflow for the cross-validation of DAR analysis using orthogonal methods.
Aggregation Analysis
Aggregation is a critical quality attribute for all biotherapeutics, including ADCs, as it can impact efficacy and induce immunogenicity. The conjugation of hydrophobic small molecules can increase the propensity for aggregation.
Comparison of Aggregation Analysis Methods
| Method | Principle | Advantages | Limitations |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates. | The industry-standard method for assessing aggregation. Can be coupled with multi-angle light scattering (SEC-MALS) for absolute molecular weight determination. | Non-specific interactions between the hydrophobic ADC and the SEC column can sometimes lead to poor peak shape and inaccurate quantification. |
| Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity due to the Brownian motion of particles to determine their size distribution. | A rapid technique that requires a small sample volume and is often used as an orthogonal method to SEC. | Less sensitive for detecting low levels of aggregation compared to SEC and provides lower resolution. |
Experimental Protocol
Protocol 3: Aggregation Analysis by Size-Exclusion Chromatography (SEC)
-
Column: A silica-based SEC column with a suitable pore size for separating mAb monomers and aggregates (e.g., TSKgel G3000SWxl).
-
Mobile Phase: 100 mM Sodium Phosphate, 250 mM Sodium Chloride, pH 6.8. The addition of a small percentage of an organic solvent like isopropanol may be necessary to reduce non-specific interactions.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase.
-
Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and other higher-order aggregates. Express the level of aggregation as a percentage of the total peak area.
Visualization of Orthogonal Aggregation Analysis
Caption: Cross-validation of aggregation analysis using SEC and DLS.
Potency Assays
Potency assays are crucial for ensuring the biological activity of an ADC and are a regulatory requirement for lot release and stability testing. These assays must be able to assess the entire mechanism of action, from target binding to cell killing.
Comparison of Potency Assay Formats
| Assay Type | Principle | Advantages | Disadvantages |
| Cell-Based Cytotoxicity Assay | Measures the ability of the ADC to kill target cells that express the specific antigen. | Reflects the overall mechanism of action of the ADC, including binding, internalization, and payload-induced cell death. | Can have higher variability compared to binding assays and can be more complex and time-consuming to develop and validate. |
| Antigen Binding Assay (ELISA) | Measures the binding affinity of the ADC to its target antigen. | Relatively simple, high-throughput, and can be used to assess the integrity of the antibody component. | Does not provide information on the cytotoxic activity of the payload. |
Experimental Protocol
Protocol 4: Cell-Based Cytotoxicity Potency Assay
-
Cell Line: A cancer cell line that overexpresses the target antigen of the ADC.
-
Assay Principle: Seed the target cells in a 96-well plate and treat them with a serial dilution of the ADC reference standard and test samples.
-
Incubation: Incubate the cells for a predetermined period (e.g., 72-96 hours) to allow for ADC binding, internalization, and induction of cell death.
-
Viability Readout: Measure cell viability using a suitable reagent (e.g., a reagent that measures ATP content like CellTiter-Glo®, or a dye that stains dead cells).
-
Data Analysis: Plot the cell viability against the ADC concentration and fit the data to a four-parameter logistic curve to determine the EC50 (half-maximal effective concentration). The relative potency of the test sample is calculated by comparing its EC50 to that of the reference standard.
Visualization of ADC Mechanism of Action and Potency Assay
Caption: Relationship between ADC mechanism of action and corresponding potency assays.
References
Benchmarking Mal-Ala-Ala-PAB-PNP Against Next-Generation Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic efficacy and safety. The Mal-Ala-Ala-PAB-PNP linker, a cathepsin B-cleavable peptide linker, represents a well-established technology. However, a new wave of "next-generation" linkers has emerged, promising enhanced stability, improved tumor-specific payload release, and the ability to overcome existing challenges in ADC development.
This guide provides an objective comparison of the this compound linker against these next-generation alternatives, supported by a review of experimental data and detailed methodologies for key evaluative experiments.
Mechanism of Action: A Comparative Overview
The this compound linker relies on the enzymatic activity of proteases, primarily cathepsin B, which is often upregulated in the tumor microenvironment, to release its payload.[1] The alanine-alanine-alanine tripeptide sequence is designed to be a substrate for this enzyme.[2] Following cleavage of the peptide, a self-immolative p-aminobenzyl (PAB) spacer spontaneously releases the active drug.[1]
Next-generation linkers employ a variety of strategies to achieve more controlled and tumor-specific drug delivery. These include linkers sensitive to other tumor-associated enzymes like β-glucuronidase and β-galactosidase, linkers that exploit the acidic tumor microenvironment, and linkers with novel peptide sequences or structural modifications to enhance plasma stability and cleavage specificity.[3][4]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key performance characteristics of this compound and representative next-generation linkers based on available data. It is important to note that direct head-to-head comparative studies are limited, and performance can be influenced by the specific antibody, payload, and experimental conditions.
Table 1: Plasma Stability of ADC Linkers
| Linker Type | Representative Linker | Stability Metric (Half-life, t½) | Plasma Source | Key Findings |
| Peptide Linker | Mal-Ala-Ala-PAB | Data not publicly available. Expected to have moderate stability, similar to other peptide linkers. | - | Peptide linkers can be susceptible to premature cleavage by plasma proteases. |
| Next-Gen: Silyl Ether-Based | Novel Silyl Ether Linker | > 7 days | Human Plasma | Demonstrates significantly improved stability compared to traditional acid-cleavable linkers. |
| Next-Gen: β-Glucuronidase-Cleavable | Glucuronide Linker | High | Human Plasma | Exhibits high stability in plasma due to the low activity of β-glucuronidase at physiological pH. |
| Next-Gen: Exo-cleavable | Exo-Linker | High | Rat Plasma | Shows superior stability and reduced premature payload release compared to traditional linear linkers. |
Table 2: Enzymatic Cleavage Kinetics
| Linker Type | Representative Linker | Enzyme | Cleavage Efficiency (Relative Rate or kcat/Km) | Key Findings |
| Peptide Linker | Mal-Ala-Ala-PAB | Cathepsin B | Data not publicly available. Expected to be efficiently cleaved. | Ala-Ala-Asn sequence has been shown to be cleaved by legumain, another lysosomal protease. |
| Next-Gen: Val-Cit | Valine-Citrulline (vc) | Cathepsin B | High | Widely used and effective, but can also be cleaved by other cathepsins, potentially leading to off-target effects. |
| Next-Gen: β-Galactosidase-Cleavable | β-Galactoside Linker | β-Galactosidase | Rapid hydrolysis at 10 U/mL | Offers an alternative enzymatic cleavage mechanism specific to tumors overexpressing this enzyme. |
| Next-Gen: Sulfatase-Cleavable | Sulfatase Linker | Sulfatase | t½ = 24 min | Demonstrates definite susceptibility to sulfatase enzymes for payload release. |
Table 3: In Vitro Cytotoxicity
| Linker Type | Representative Linker | Cell Line | IC50 (pmol/L) | Key Findings |
| Peptide Linker | Mal-Ala-Ala-PAB | Data not publicly available. | - | Efficacy is dependent on cathepsin B expression in the target cells. |
| Next-Gen: Val-Cit | Val-Cit-MMAE | HER2+ Cell Line | 14.3 | Demonstrates potent cytotoxicity. |
| Next-Gen: β-Galactosidase-Cleavable | β-Galactosidase-MMAE | HER2+ Cell Line | 8.8 | Shows lower IC50 than the Val-Cit linker in this context, indicating higher potency. |
| Next-Gen: Sulfatase-Cleavable | Sulfatase-Linker-ADC | HER2+ Cell Line | 61 and 111 | Exhibits higher cytotoxicity compared to non-cleavable ADCs in the same cell line. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate benchmarking of ADC linkers. The following sections provide methodologies for key assays.
In Vitro Plasma Stability Assay (LC-MS Method)
Objective: To determine the stability of an ADC in plasma by quantifying the amount of intact ADC over time.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS)
-
LC-MS system
Procedure:
-
Incubate the ADC in plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 72 hours), draw aliquots of the plasma-ADC mixture.
-
Process the samples to isolate the ADC, often through affinity capture methods.
-
Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR).
-
A decrease in DAR over time indicates linker cleavage and payload release.
In Vitro Enzymatic Cleavage Assay (HPLC-Based)
Objective: To measure the rate of payload release from an ADC in the presence of a specific enzyme (e.g., Cathepsin B).
Materials:
-
ADC with the target linker
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
HPLC system
Procedure:
-
Pre-activate the Cathepsin B in the assay buffer.
-
Initiate the reaction by adding the activated enzyme to the ADC solution.
-
Incubate the reaction at 37°C.
-
At designated time points, quench the reaction by adding the quenching solution.
-
Analyze the samples by HPLC to quantify the concentration of the released payload.
-
Plot the concentration of the released drug over time to determine the cleavage rate.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the cytotoxic potency of an ADC on cancer cell lines.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC and control antibodies/payloads
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.
-
Incubate the plates for a period of 48-144 hours.
-
Add the MTT or XTT reagent to each well and incubate for 2-4 hours.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human tumor cell line
-
ADC, vehicle control, and other control articles
-
Calipers for tumor measurement
Procedure:
-
Implant human tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups.
-
Administer the ADC, vehicle, or control articles intravenously.
-
Measure the tumor volume with calipers two to three times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Plot the mean tumor volume over time for each treatment group to assess efficacy.
Visualizing the Pathways and Workflows
Diagrams are essential for understanding the complex processes involved in ADC development and mechanism of action.
Caption: General mechanism of action for an ADC with a cleavable linker.
Caption: Workflow for in vitro plasma stability assessment of an ADC.
Conclusion
The this compound linker represents a foundational technology in the ADC field, offering a proven mechanism for protease-mediated drug release. However, the landscape of ADC linkers is rapidly evolving, with next-generation technologies providing solutions to the limitations of earlier designs. These newer linkers offer enhanced plasma stability, alternative and more specific cleavage mechanisms, and the potential for improved therapeutic indices.
The selection of an optimal linker is a critical decision in ADC design and must be guided by the specific characteristics of the target, antibody, and payload. The experimental protocols outlined in this guide provide a framework for the rigorous, comparative evaluation of different linker technologies, enabling the rational design of safer and more effective Antibody-Drug Conjugates. As research continues, the development of even more sophisticated and "intelligent" linkers will undoubtedly play a pivotal role in expanding the clinical success of this promising class of cancer therapeutics.
References
Validating Cathepsin B as the Primary Cleavage Enzyme: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise activity and specificity of proteases is paramount. This guide provides an objective comparison of Cathepsin B's performance against other alternatives, supported by experimental data and detailed methodologies, to validate its role as a primary cleavage enzyme in various biological processes.
Cathepsin B is a lysosomal cysteine protease that plays a crucial role in intracellular protein turnover and is increasingly recognized as a key player in various pathological conditions, including cancer and neurological disorders.[1][2][3][4] Its ability to function at both acidic and neutral pH allows it to be active in the lysosome and, when translocated, in the cytosol, nucleus, and extracellular space.[5] This dual functionality, combined with its distinct cleavage properties, makes it a significant target for therapeutic intervention.
Comparative Analysis of Cathepsin B Cleavage Activity
To validate Cathepsin B as a primary cleavage enzyme, it is essential to compare its activity and specificity with other related proteases, particularly other cysteine cathepsins. The following table summarizes key kinetic parameters for the cleavage of various fluorogenic substrates by human Cathepsin B and other cathepsins.
| Substrate | Enzyme | pH | Km (μM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Z-Phe-Arg-AMC | Cathepsin B | 4.6 | - | - | |
| Cathepsin L | 4.6 | - | - | ||
| Cathepsin K | 4.6 | - | - | ||
| Cathepsin S | 4.6 | - | - | ||
| Cathepsin V | 4.6 | - | - | ||
| Z-Arg-Arg-AMC | Cathepsin B | 7.2 | 53 | - | |
| Cathepsin B | 4.6 | - | - | ||
| Z-Nle-Lys-Arg-AMC | Cathepsin B | 4.6 | - | - | |
| Cathepsin B | 7.2 | - | - | ||
| Abz-GIVRAK(Dnp)-OH | Cathepsin B (DPCP) | 4.6 | 15 | - | |
| Cathepsin B (DPCP) | 7.2 | 156 | - |
Data presented is a synthesis from multiple sources. "-" indicates data not specified in the cited sources.
The data highlights that commonly used substrates like Z-Phe-Arg-AMC are not specific to Cathepsin B and are also cleaved by other cathepsins like L, K, S, and V. While Z-Arg-Arg-AMC shows some specificity, it is preferentially cleaved at neutral pH. The development of novel substrates like Z-Nle-Lys-Arg-AMC has been crucial in specifically monitoring Cathepsin B activity over a broad pH range. Furthermore, Cathepsin B exhibits both endopeptidase and dipeptidyl carboxypeptidase (DPCP) activity, with distinct pH optima for each.
Experimental Protocols
Accurate validation of Cathepsin B activity relies on robust experimental protocols. The following outlines a typical fluorometric cleavage assay.
Fluorometric Cathepsin B Cleavage Assay
Principle: This assay is based on the cleavage of a fluorogenic substrate, where a fluorophore is quenched in its intact form. Upon enzymatic cleavage by Cathepsin B, the fluorophore is liberated, resulting in a measurable increase in fluorescence intensity.
Materials:
-
Recombinant human Cathepsin B
-
Fluorogenic substrate (e.g., Z-Nle-Lys-Arg-AMC)
-
Assay Buffer (e.g., 25 mM sodium acetate, 1 mM EDTA, pH 5.0)
-
Activation Buffer (e.g., Assay Buffer containing 30 mM DTT)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: Activate recombinant procathepsin B by incubating it in Activation Buffer at 37°C for 30 minutes.
-
Reagent Preparation: Prepare serial dilutions of the fluorogenic substrate in Assay Buffer.
-
Assay Setup:
-
Add 50 µL of the activated Cathepsin B solution to the wells of the 96-well plate.
-
Add 50 µL of each substrate concentration to the respective wells.
-
Include control wells:
-
Blank: Substrate in Assay Buffer without the enzyme.
-
Enzyme only: Activated Cathepsin B in Assay Buffer.
-
-
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 348/440 nm for AMC substrates) at regular intervals.
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from the values of all other wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The catalytic efficiency (kcat/Km) can then be calculated.
-
Visualizing Cathepsin B's Role and Validation
To better understand the biological context and experimental validation of Cathepsin B, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Cathepsin B-mediated apoptosis signaling pathway.
Caption: Experimental workflow for validating Cathepsin B.
Conclusion
The validation of Cathepsin B as a primary cleavage enzyme requires a multi-faceted approach that considers its unique biochemical properties, including its dual pH activity and substrate specificity. Comparative enzymatic assays using a panel of substrates and related proteases are essential to delineate its specific contributions. The development of highly specific substrates has been instrumental in accurately assessing its activity in complex biological samples. The provided data and protocols offer a framework for researchers to design and execute experiments aimed at further elucidating the pivotal role of Cathepsin B in health and disease, thereby paving the way for the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. The Cysteine Protease Cathepsin B Is a Key Drug Target and Cysteine Protease Inhibitors Are Potential Therapeutics for Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cathepsin B is a New Drug Target for Traumatic Brain Injury Therapeutics: Evidence for E64d as a Promising Lead Drug Candidate [frontiersin.org]
- 4. Unveiling Cathepsin B inhibition with repurposed drugs for anticancer and anti-Alzheimer’s drug discovery | PLOS One [journals.plos.org]
- 5. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Mal-Ala-Ala-PAB-PNP: A Guide to Safe Laboratory Practices
Important Note: The following procedures are general guidelines. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer for your specific product and adhere to your institution's Environmental Health and Safety (EH&S) protocols.
Understanding the Chemical Profile and Potential Hazards
Mal-Ala-Ala-PAB-PNP is a complex organic compound used in the synthesis of antibody-drug conjugates (ADCs).[1] Its structure includes several components that warrant careful handling and disposal. While a detailed hazard profile for this specific molecule is not available, analyzing its constituent parts, which are common in similar ADC linkers, can inform safe handling practices. For instance, many similar compounds contain a p-nitrophenyl (PNP) group, which can be toxic.[2]
General Hazard Considerations for Similar Chemical Components:
| Component Group | Potential Hazards | Disposal Considerations |
| Solid Organic Compound | May be an irritant; potentially harmful if ingested or inhaled. | Treat as hazardous chemical waste. |
| p-nitrophenyl (PNP) group | p-Nitrophenol, a potential hydrolysis product, is toxic. | Waste containing p-nitrophenol must be treated as hazardous. |
| Solvents (e.g., DMSO, DMF) | Used for dissolution; may have their own specific hazards. | Segregate solvent waste streams as required by institutional protocols.[3][4] |
Step-by-Step General Disposal Protocol
This protocol outlines a standard procedure for managing the waste generated from the use of this compound and similar laboratory reagents.
1. Waste Segregation:
-
Solid Waste:
-
Collect all contaminated solid materials, including unused product, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and absorbent materials from spill cleanups.
-
Place these materials in a clearly labeled, sealable container designated for solid hazardous chemical waste.
-
-
Liquid Waste:
-
This includes solutions containing this compound, solvents used for its dissolution (e.g., DMSO, DMF), and liquids from reaction workups.
-
Use separate, compatible, and clearly labeled waste containers for different types of liquid waste (e.g., halogenated vs. non-halogenated solvents), as per your institution's guidelines.
-
2. Proper Labeling and Containment:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.
-
Ensure containers are kept tightly sealed when not in use to prevent spills or the release of vapors.
3. Storage:
-
Store waste in a designated satellite accumulation area within the laboratory.
-
This area should be secure, away from general lab traffic, and separate from incompatible materials.
4. Final Disposal:
-
Crucially, never dispose of this compound or its waste streams down the drain or in the regular trash. [2]
-
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills:
-
Alert personnel in the immediate vicinity.
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
For solid materials, carefully sweep up the substance, avoiding dust generation, and place it in the designated solid hazardous waste container.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand), and place the contaminated absorbent into the solid hazardous waste container.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team or EH&S department without delay.
-
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process for handling chemical waste in a laboratory setting.
Caption: General workflow for laboratory chemical waste management.
By adhering to these general best practices and prioritizing consultation with official safety documentation and institutional experts, researchers can ensure the safe and compliant disposal of this compound and other specialized chemical reagents.
References
Personal protective equipment for handling Mal-Ala-Ala-PAB-PNP
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of Mal-Ala-Ala-PAB-PNP, a cleavable ADC linker. Adherence to these guidelines is critical to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound in a laboratory setting. These recommendations are based on the known hazards of its components and general best practices for handling potentially hazardous research chemicals.
| Body Part | PPE Item | Specification | Purpose |
| Hands | Chemical-resistant gloves | Nitrile or neoprene | To prevent skin contact. Double gloving is recommended when handling the pure compound or concentrated solutions. |
| Eyes | Safety glasses with side shields or Goggles | ANSI Z87.1 approved | To protect eyes from splashes or dust. |
| Face | Face shield | - | Recommended in addition to goggles when there is a significant risk of splashing. |
| Body | Laboratory coat | Chemical-resistant, fully buttoned | To protect skin and clothing from contamination. |
| Respiratory | Fume hood or certified respirator | - | A properly functioning chemical fume hood should be used when handling the solid compound or preparing solutions to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan
1. Engineering Controls:
-
Fume Hood: All weighing and reconstitution of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
2. Handling Procedures:
-
Pre-use Check: Before handling, visually inspect the container for any damage or leaks.
-
Weighing: Handle the solid compound in a fume hood. Use appropriate tools to avoid generating dust.
-
Solution Preparation: Add solvent to the solid slowly to avoid splashing. Prepare solutions in a fume hood.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Disposal Plan
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be considered hazardous waste.
-
Waste Collection: Collect all contaminated waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the hazardous waste through your institution's designated chemical waste disposal program. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for selecting and using appropriate PPE and safety measures when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
